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  • Product: 4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine
  • CAS: 1341339-27-2

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure, Synthesis, and Applications of 4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine

Executive Summary In modern medicinal chemistry and agrochemical development, functionalized pyrimidines serve as foundational building blocks for synthesizing complex, biologically active heterocycles. 4-Chloro-6-hydraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, functionalized pyrimidines serve as foundational building blocks for synthesizing complex, biologically active heterocycles. 4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine (CAS: 1341339-27-2)[1] is a highly versatile intermediate engineered for this exact purpose. It features a pyrimidine core decorated with three distinct functional groups: a lipophilic isopropyl group for steric tuning, a reactive chloride for cross-coupling, and a nucleophilic hydrazine moiety for ring annulation.

This technical whitepaper provides an in-depth analysis of its chemical properties, details a self-validating protocol for its regioselective synthesis via Nucleophilic Aromatic Substitution ( SN​Ar ), and explores its critical role as a precursor in the development of privileged bicyclic scaffolds (e.g., [1,2,4]triazolo[4,3-c]pyrimidines) used in advanced kinase inhibitors[2],[3].

Chemical Structure and Physical Properties

The structural utility of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine lies in its orthogonal reactivity. The isopropyl group at the C5 position provides necessary steric bulk and lipophilicity, which are critical for anchoring subsequent drug molecules into the hydrophobic pockets of target proteins (such as kinase ATP-binding sites). Meanwhile, the C4-chloro and C6-hydrazine groups act as handles for divergent synthesis.

Quantitative Physical and Chemical Data
PropertyValue
Chemical Name 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine
CAS Registry Number 1341339-27-2
Molecular Formula C₇H₁₁ClN₄
Molecular Weight 186.64 g/mol
SMILES String CC(C)c1c(Cl)ncnc1NN
Hydrogen Bond Donors 3 (NH, NH₂)
Hydrogen Bond Acceptors 4 (Pyrimidine N x2, Hydrazine N x2)
Topological Polar Surface Area (tPSA) 63.8 Ų
Rotatable Bonds 2

Mechanistic Synthesis & Experimental Protocols

The target compound is synthesized from the commercially available precursor 4,6-dichloro-5-(propan-2-yl)pyrimidine (CAS: 89938-06-7)[4] via a regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) reaction using hydrazine hydrate.

G SM 4,6-Dichloro-5-(propan-2-yl)pyrimidine (Starting Material) Reagent Hydrazine Hydrate (1.1 eq) Solvent: EtOH, 0°C to RT SM->Reagent Addition Intermediate Meisenheimer Complex (S_NAr Intermediate) Reagent->Intermediate Nucleophilic Attack Product 4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine (Target Product) Intermediate->Product Chloride Elimination

Workflow and mechanism of SNAr synthesis of the target pyrimidine.

Step-by-Step Methodology: Regioselective SN​Ar
  • Rationale & Causality : The pyrimidine ring is electron-deficient, facilitating nucleophilic attack at the C4 and C6 positions. Because hydrazine is a strong, bidentate nucleophile, strict stoichiometric and thermal controls are required to prevent the formation of the unwanted 4,6-dihydrazinyl byproduct.

  • Preparation : Dissolve 4,6-dichloro-5-(propan-2-yl)pyrimidine (1.0 eq, 10.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Thermal Control : Submerge the flask in an ice-water bath, allowing the solution to reach an internal temperature of 0 °C. Causality: Lowering the thermal energy of the system increases the activation energy barrier for the second substitution, effectively locking the reaction at mono-substitution.

  • Controlled Addition : Add hydrazine hydrate (64% hydrazine, 1.1 eq, 11.0 mmol) dropwise over 15–20 minutes. Causality: Slow addition maintains a low local concentration of hydrazine, preventing localized excesses that lead to over-reaction.

  • Reaction Propagation : Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20–25 °C) for an additional 2 hours.

  • Self-Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The starting material (high Rf​ ) should disappear, replaced by a highly polar, UV-active spot (low Rf​ ) corresponding to the mono-hydrazinyl product.

  • Quenching & Isolation : Concentrate the reaction mixture under reduced pressure to remove the ethanol solvent. Partition the crude residue between ethyl acetate (50 mL) and distilled water (30 mL). Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification : Wash the combined organic layers with saturated brine, dry over anhydrous Na2​SO4​ , and concentrate. Triturate the resulting solid with cold diethyl ether to yield the pure 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine.

Utility in Drug Development: Fused Heterocycle Precursor

In drug discovery, the primary utility of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine is its capacity to undergo ring annulation to form [1,2,4]triazolo[4,3-c]pyrimidines . This fused bicyclic system is a "privileged scaffold" frequently utilized to design ATP-competitive kinase inhibitors targeting Splenic Tyrosine Kinase (Syk)[2], Epidermal Growth Factor Receptor (EGFR), and Embryonic Ectoderm Development (EED) proteins in cancer therapy[3].

G A 4-Chloro-6-hydrazinyl- 5-(propan-2-yl)pyrimidine B Triethyl Orthoformate (Reflux, 110°C) A->B Condensation C Carbon Disulfide / Base (Reflux) A->C Addition D Substituted [1,2,4]triazolo [4,3-c]pyrimidine B->D Cyclization E Substituted [1,2,4]triazolo [4,3-c]pyrimidine-3-thione C->E Cyclization

Cyclization pathways to form triazolo[4,3-c]pyrimidine scaffolds.

Step-by-Step Methodology: Triazole Annulation[3]
  • Rationale & Causality : Reacting the hydrazine moiety with an orthoester (like triethyl orthoformate) provides a single-carbon electrophile. The orthoester acts as both the reactant and the solvent. The initial condensation forms a hydrazone intermediate, which subsequently undergoes intramolecular cyclization by attacking the adjacent pyrimidine nitrogen (N1), followed by the elimination of ethanol to aromatize the newly formed triazole ring.

  • Reagent Mixing : Suspend 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine (1.0 eq) in neat triethyl orthoformate (10 volumes).

  • Heating : Heat the mixture to reflux (110 °C) under an inert nitrogen atmosphere for 12–16 hours.

  • Concentration & Isolation : Once complete (verified by LC-MS showing the [M+H]+ shift corresponding to the loss of H2​O and ethanol), cool the mixture to room temperature and remove excess orthoformate under reduced pressure. Purify the resulting 8-chloro-7-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine via flash column chromatography.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine, the following analytical signatures must be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz) : The spectrum must exhibit a distinct septet for the isopropyl methine proton at ~3.3–3.5 ppm, and a doublet for the six methyl protons at ~1.3–1.4 ppm. The pyrimidine C2 proton will appear as a sharp, deshielded singlet in the aromatic region (~8.4 ppm). The hydrazine protons (-NH, -NH₂) will present as broad singlets that cleanly disappear upon D2​O exchange.

  • LC-MS (ESI+) : The mass spectrum provides definitive proof of the mono-substitution. The [M+H]+ peak will appear at m/z ~187.0. Crucially, the isotopic pattern must display a strict 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes ( m/z 187 and 189), validating that the C4-chloro group remains intact and was not displaced by the hydrazine.

References

  • [2] Hirabayashi, A., et al. (2008). A Novel Syk Family Kinase Inhibitor: Design, Synthesis, and Structure-Activity Relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine Derivatives. Bioorganic & Medicinal Chemistry. URL:[Link]

  • [3] US Patent 11981678B2 (2024). Substituted [1,2,4]triazolo[4,3-c]pyrimidin-5-amines and proteolysis-targeting chimeric derivatives thereof (PROTACs) that induce degradation of embryonic ectoderm development (EED) protein. Google Patents. URL:

  • [1] Molport Chemical Database. 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine | 1341339-27-2. URL:[Link]

  • [4] NextSDS Chemical Substance Information. 4,6-dichloro-5-(propan-2-yl)pyrimidine. URL: [Link]

Sources

Exploratory

A Strategic Guide to the Preliminary In Vitro Toxicity Screening of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine

Abstract Early and strategic assessment of a compound's toxicity is a cornerstone of modern drug discovery and chemical safety evaluation.[1] This guide presents a comprehensive, tiered strategy for the preliminary in vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Early and strategic assessment of a compound's toxicity is a cornerstone of modern drug discovery and chemical safety evaluation.[1] This guide presents a comprehensive, tiered strategy for the preliminary in vitro toxicity screening of the novel chemical entity, 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine. Given the absence of specific toxicological data for this compound, this document provides a logical, evidence-based framework applicable to similar novel molecules. We will detail a multi-phase approach, beginning with foundational cytotoxicity assessment and progressing to targeted mechanistic assays for genotoxicity and hepatotoxicity, which are suggested by the compound's structural features. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices, cell line selection, and data interpretation, in line with the principles of Good In Vitro Method Practices (GIVIMP).[2]

Introduction and Strategic Rationale

The compound 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine is a substituted pyrimidine. While the pyrimidine core is a common scaffold in medicinal chemistry, specific substitutions can impart significant biological activity, including toxicity.[3][4] The preliminary toxicity assessment of such a novel compound is a critical filter in the development pipeline, helping to identify potential liabilities early and guide safer chemical design.[1][5]

Structural Alerts and a Targeted Screening Approach

A chemical structure-activity analysis of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine reveals two key "structural alerts" that warrant specific toxicological investigation:

  • Hydrazine Moiety (-NHNH₂): Hydrazine and its derivatives are well-documented as a class of compounds with potential for significant toxicity. They are often associated with carcinogenicity, genotoxicity (DNA damage), and hepatotoxicity (liver damage).[6][7] The reactive nature of the hydrazine group can lead to the formation of harmful reactive oxygen species (ROS) and covalent binding to cellular macromolecules.[8]

  • Chloro-pyrimidine Core: Halogenated pyrimidines can be metabolically activated to reactive intermediates, contributing to cytotoxicity.

Based on these alerts, a tiered screening cascade is proposed. This strategy begins with broad cytotoxicity assays to determine the compound's general toxicity level and progresses to more specific assays to investigate the likely mechanisms of genotoxicity and hepatotoxicity.

G cluster_0 Structural Analysis cluster_1 Identified Structural Alerts cluster_2 Predicted Toxicological Risks Compound 4-chloro-6-hydrazinyl- 5-(propan-2-yl)pyrimidine Hydrazine Hydrazine Moiety Compound->Hydrazine leads to identification of ChloroPyrimidine Chloro-pyrimidine Core Compound->ChloroPyrimidine leads to identification of Genotoxicity Genotoxicity (DNA Damage) Hydrazine->Genotoxicity suggests risk of Hepatotoxicity Hepatotoxicity (Liver Damage) Hydrazine->Hepatotoxicity suggests risk of Cytotoxicity General Cytotoxicity ChloroPyrimidine->Cytotoxicity suggests risk of

Figure 1. Logical framework guiding the tiered toxicity screening strategy based on structural alerts.

Phase 1: Foundational Cytotoxicity Assessment

The initial step is to establish the compound's general cytotoxicity to determine the concentration range that affects basic cellular functions like viability and metabolic activity.[5][9] This provides the half-maximal inhibitory concentration (IC50), a critical value for designing subsequent mechanistic studies.[1]

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust, reliable, and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells.[10]

Cell Line Selection

A dual cell line approach is recommended to gain initial insights into potential selectivity:

  • HepG2 (Human Hepatocellular Carcinoma): This is a widely used human liver-derived cell line.[11][12] It is particularly relevant due to the known hepatotoxic potential of hydrazine compounds.[7] HepG2 cells retain some metabolic capabilities, which is important for detecting toxicity that may be mediated by metabolic activation.[11]

  • HEK293 (Human Embryonic Kidney 293): A non-cancerous human cell line used as a control to assess general cytotoxicity and potential selectivity. Lower toxicity to HEK293 compared to a cancer cell line could suggest a favorable therapeutic index.

Detailed Experimental Protocol: MTT Assay

This protocol is adapted from standard methodologies.[13][14][15]

  • Cell Seeding:

    • Culture HepG2 and HEK293 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.[10]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions.

    • Include "vehicle control" wells (medium with 0.5% DMSO) and "blank" wells (medium only).

    • Incubate for 48 hours.

  • MTT Incubation:

    • After incubation, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[13][14]

    • Incubate for 4 hours at 37°C. Viable cells will form visible purple formazan crystals.

  • Formazan Solubilization & Measurement:

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Presentation and Interpretation

Data should be summarized in a clear, tabular format. The IC50 value—the concentration of the compound that reduces cell viability by 50%—is calculated using non-linear regression analysis from the dose-response curve.

Table 1: Hypothetical IC50 Values after 48-hour Exposure

Cell Line Tissue of Origin IC50 (µM) ± SD
HepG2 Human Liver 18.5 ± 2.1
HEK293 Human Kidney 45.2 ± 4.8

SD: Standard Deviation from three independent experiments.

Interpretation: An IC50 value significantly lower in HepG2 cells compared to HEK293 cells could suggest a specific vulnerability of liver cells to the compound, warranting further investigation into hepatotoxicity.

Phase 2: Mechanistic Toxicity Screening

Based on the structural alerts and initial cytotoxicity data, a tiered approach to mechanistic screening is essential.

Genotoxicity Assessment

Rationale: The hydrazine moiety is a significant structural alert for genotoxicity.[6] Genotoxicity assays are crucial for identifying compounds that can cause DNA or chromosomal damage, a key event in carcinogenesis. The in vitro micronucleus assay is a preferred method for assessing both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[16][17]

Recommended Assay: In Vitro Micronucleus Assay

This assay detects small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells that have undergone mitosis.[18] These micronuclei are formed from chromosome fragments or whole chromosomes that lag behind during cell division. The use of Cytochalasin B, an inhibitor of cytokinesis, allows for the specific analysis of cells that have completed one nuclear division, resulting in binucleated cells where micronuclei are easily scored.[16][17][18]

Detailed Experimental Protocol: In Vitro Micronucleus Assay (OECD TG 487 Compliant)

This protocol is based on the OECD Test Guideline 487.[19]

  • Cell Culture and Treatment:

    • Use a cell line with a stable karyotype and low background micronucleus frequency, such as CHO-K1 (Chinese Hamster Ovary) or human lymphocytes.

    • Seed cells and allow them to attach.

    • Treat cells with the test compound for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a continuous period (e.g., 24 hours). Concentrations should be based on the previously determined IC50, typically up to a maximum concentration that produces ~55% cytotoxicity.[19]

    • Include a negative (vehicle) control and positive controls (e.g., Mitomycin C for clastogenicity, Colchicine for aneugenicity).

  • Cytokinesis Block:

    • Add Cytochalasin B to the culture medium at a pre-determined optimal concentration to block cytokinesis. This is added after the compound treatment period.

  • Cell Harvesting and Slide Preparation:

    • Harvest cells at a time point equivalent to 1.5-2 normal cell cycle lengths after the start of treatment.

    • Use a hypotonic treatment to swell the cells.

    • Fix the cells using a methanol/acetic acid solution.

    • Drop the cell suspension onto clean microscope slides and allow them to air dry.

  • Staining and Analysis:

    • Stain slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei, nucleoplasmic bridges, and nuclear buds.[16][18]

    • A positive result is defined as a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

G start Seed Cells (e.g., CHO-K1) treat Treat with Compound (3-24 hours) start->treat cytoB Add Cytochalasin B treat->cytoB Block Cytokinesis harvest Harvest & Fix Cells cytoB->harvest After 1.5-2 Cell Cycles stain Stain with DNA Dye (e.g., DAPI) harvest->stain score Score Micronuclei in 2000 Binucleated Cells stain->score end Assess Genotoxic Potential score->end

Figure 2. Experimental workflow for the cytokinesis-block micronucleus assay.

Hepatotoxicity Assessment

Rationale: As previously noted, hydrazine-containing compounds are often hepatotoxic.[7][8] A common mechanism of chemical-induced liver injury is the formation of reactive metabolites that deplete cellular stores of glutathione (GSH), a critical antioxidant.[20] GSH depletion leads to oxidative stress, damage to cellular components, and ultimately, cell death.[20][21]

Recommended Assay: Glutathione (GSH) Depletion Assay

This assay measures the intracellular concentration of GSH in cells (e.g., HepG2) following exposure to the test compound. A significant decrease in GSH levels compared to control cells indicates that the compound or its metabolites may be causing oxidative stress.[20][22]

Detailed Experimental Protocol: GSH Depletion Assay

  • Cell Seeding and Treatment:

    • Seed HepG2 cells in a 96-well plate and allow them to attach for 24 hours.

    • Treat cells with the test compound at sub-lethal concentrations (e.g., at and below the IC25 value determined from the MTT assay) for a relevant time period (e.g., 24 hours).

  • Cell Lysis and GSH Measurement:

    • Wash the cells with PBS.

    • Lyse the cells to release intracellular contents.

    • Use a commercially available GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid), DTNB), which produces a colored product measured at 412 nm.

    • Alternatively, fluorescent probes that react with GSH can be used for measurement on a plate reader.

  • Data Analysis:

    • Quantify the GSH concentration in each sample by comparing it to a standard curve of known GSH concentrations.

    • Express the results as a percentage of the GSH level in the vehicle-treated control cells. A statistically significant, dose-dependent decrease in GSH levels is indicative of a hepatotoxic liability.[23]

G Compound Test Compound (e.g., Hydrazine derivative) Metabolism Metabolic Activation (in HepG2 cells) Compound->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite Depletion GSH Depletion ReactiveMetabolite->Depletion reacts with GSH Glutathione (GSH) (Cell's main antioxidant) GSH->Depletion OxidativeStress Oxidative Stress (ROS increase) Depletion->OxidativeStress leads to CellDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellDamage causes Hepatotoxicity Hepatotoxicity CellDamage->Hepatotoxicity results in

Figure 3. Simplified pathway showing how a compound can lead to hepatotoxicity via GSH depletion.

Data Integration and Decision Making

The final step involves integrating the data from all three assays to make an informed decision about the compound's future. A decision-making framework, such as the one below, can be used to classify the compound's risk profile and guide subsequent actions.

Table 2: Integrated Toxicity Profile Summary

Assay Endpoint Result (Hypothetical) Implication
MTT Assay IC50 (HepG2) 18.5 µM Moderate general cytotoxicity.
Micronucleus Genotoxicity Positive (Dose-dependent increase in MN) Significant safety concern; potential carcinogen.

| GSH Depletion | Oxidative Stress | Positive (Significant GSH decrease) | Confirms a mechanism for hepatotoxicity. |

G Start Integrated Data from Cytotoxicity, Genotoxicity, & Hepatotoxicity Assays Genotox Genotoxicity Positive? Start->Genotox Cytotox High Cytotoxicity? (e.g., IC50 < 10 µM) Genotox->Cytotox No Terminate TERMINATE High-Risk Profile Genotox->Terminate Yes Hepato Hepatotoxicity Positive? (e.g., GSH Depletion) Cytotox->Hepato No Redesign DE-RISK & REDESIGN Modify Structure to Remove Liabilities Cytotox->Redesign Yes Hepato->Redesign Yes Proceed PROCEED Low-Risk Profile, Advance to Further Studies Hepato->Proceed No

Figure 4. A decision-making tree for compound progression based on integrated toxicity data.

Conclusion

This guide outlines a systematic and scientifically-grounded strategy for the preliminary in vitro toxicity assessment of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine. By employing a tiered approach that is informed by the compound's chemical structure, researchers can efficiently identify key toxicological liabilities. This process, which moves from broad cytotoxicity screening to specific mechanistic assays for genotoxicity and hepatotoxicity, allows for a robust risk assessment early in the development process. Adhering to such a logical framework not only ensures scientific rigor but also enables informed decision-making, ultimately contributing to the development of safer chemicals and therapeutics.

References

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Foundational

baseline pharmacokinetics of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 4-Chloro-6-Hydrazinyl-5-(Propan-2-Yl)Pyrimidine Executive Summary In the landscape of preclinical drug discovery, establishing the baseline phar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 4-Chloro-6-Hydrazinyl-5-(Propan-2-Yl)Pyrimidine

Executive Summary

In the landscape of preclinical drug discovery, establishing the baseline pharmacokinetics (PK) of highly reactive synthetic intermediates is a critical prerequisite before advancing them as structural scaffolds or prodrugs. 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine (CAS 1341339-27-2) is a bifunctional pyrimidine building block characterized by two highly reactive moieties: a 4-chloropyrimidine and a 6-hydrazine group.

As a Senior Application Scientist, I approach the PK profiling of this molecule not as a standard stable drug candidate, but as a transient electrophilic species. Standard PK assays will fail to capture the true disposition of this compound due to rapid ex vivo degradation. This whitepaper outlines a self-validating, causality-driven framework for mapping the baseline pharmacokinetics, metabolic liabilities, and reactive trapping protocols necessary to accurately quantify this pyrimidine derivative.

Mechanistic ADME Liabilities: The Chemistry-Biology Interplay

To design an effective PK workflow, we must first understand the causality behind the compound's instability. The structural features of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine dictate its metabolic fate:

  • The 4-Chloropyrimidine Motif (Electrophilic Liability): The electron-deficient nature of the pyrimidine ring renders the C4-chlorine atom highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In biological matrices, this results in rapid, non-enzymatic and Glutathione S-Transferase (GST)-mediated conjugation with endogenous thiols like Glutathione (GSH)[1].

  • The 6-Hydrazine Group (Oxidative & Condensation Liability): Hydrazines are notoriously reactive. They undergo rapid non-enzymatic condensation with endogenous carbonyls (e.g., pyridoxal phosphate) to form hydrazones. Enzymatically, they are prone to N-acetylation by NAT enzymes or oxidation to reactive diazonium species [2].

  • The 5-Isopropyl Group (Steric Shielding): While providing necessary lipophilicity, the isopropyl group is a prime target for aliphatic hydroxylation by Cytochrome P450 (CYP3A4) enzymes.

MetabolicPathways Parent 4-chloro-6-hydrazinyl- 5-(propan-2-yl)pyrimidine GSH GSH Conjugate (C4-Pyrimidine) Parent->GSH GST / SNAr Reaction Hydrazone Hydrazone Adduct (Endogenous Carbonyls) Parent->Hydrazone Non-enzymatic Condensation NAcetyl N-Acetylated Metabolite (NAT Enzymes) Parent->NAcetyl N-Acetyltransferases (NAT) Hydroxyl Aliphatic Hydroxylation (C5-Isopropyl) Parent->Hydroxyl CYP450 Oxidation

Metabolic degradation pathways of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine.

Self-Validating In Vitro Profiling Protocols

Because of the compound's dual reactivity, standard microsomal stability assays will yield artificially high clearance rates if non-enzymatic degradation is not isolated. The following protocols are designed as self-validating systems .

Protocol A: Microsomal Stability & Reactive Metabolite Trapping

This assay utilizes metabolomic screening to trap transient reactive metabolites, a gold standard for chloropyrimidines[3].

  • Step 1: Matrix Equilibration. Pre-incubate 10 µL of the test compound (1 µM final concentration) in Human Liver Microsomes (HLMs, 0.5 mg/mL protein) at 37°C for 5 minutes.

    • Causality: This ensures the microsomal lipid bilayer is fully fluid and the highly lipophilic isopropyl group is partitioned into the membrane before enzymatic initiation, preventing artificially delayed reaction kinetics.

  • Step 2: Trapping Agent Addition. Add 5 mM Glutathione (GSH) and 1 mM Methoxylamine to the incubation matrix.

    • Causality: GSH acts as a "soft" nucleophile to trap the SNAr-reactive chloropyrimidine, while methoxylamine acts as a "hard" nucleophile to trap oxidized hydrazine intermediates [4].

  • Step 3: Reaction Initiation & Quenching. Initiate the reaction by adding 1 mM NADPH. At specific time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog).

  • Step 4: Centrifugation & LC-MS/MS Analysis. Centrifuge at 14,000 x g for 10 min. Analyze the supernatant using LC-MS/MS with a constant neutral loss scan (e.g., loss of 129 Da for pyroglutamic acid cleavage) to identify GSH adducts[3].

  • Self-Validation Control: Parallel incubations must include a minus-NADPH (-NADPH) control. Because the 4-chloropyrimidine can undergo non-enzymatic SNAr reactions, the -NADPH control isolates purely chemical degradation from CYP450-mediated metabolism.

In Vivo Pharmacokinetic Study Design

Conducting in vivo PK on this scaffold requires stringent bioanalytical controls to prevent ex vivo degradation of the hydrazine group during blood collection. All bioanalytical methods must be validated according to the[5].

Step-by-Step In Vivo Methodology (Rodent Model)
  • Step 1: Dosing Formulation. Formulate the compound in 5% DMSO / 95% PEG-400 to ensure complete dissolution of the lipophilic pyrimidine core. Administer intravenously (IV) at 1 mg/kg and orally (PO) at 10 mg/kg to male Sprague-Dawley rats.

  • Step 2: Stabilized Blood Collection. Collect blood via the jugular vein at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8 hours). Critical: Blood must be collected into pre-chilled tubes containing K2EDTA and 10 µL of a 10% benzaldehyde solution.

    • Causality: Benzaldehyde immediately derivatizes the highly reactive free hydrazine into a stable hydrazone ex vivo, preventing artifactual degradation during plasma separation.

  • Step 3: Plasma Extraction. Centrifuge blood at 4°C (3000 x g, 10 min). Extract the plasma using solid-phase extraction (SPE) rather than simple protein precipitation to remove excess derivatizing agents and endogenous thiols.

  • Step 4: MRM Quantification. Quantify the derivatized analyte via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Ensure calibration curves meet the FDA acceptance criteria of ±15% of the nominal concentration [5].

PKWorkflow Dose In Vivo Dosing (IV / PO in Rats) Sample Blood Collection + Derivatizing Agent Dose->Sample Prep Solid Phase Extraction (Cold Matrix) Sample->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS PK PK Parameter Calculation LCMS->PK

Self-validating in vivo PK workflow with reactive metabolite trapping.

Data Presentation: Anticipated Baseline PK Parameters

Because 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine is an intermediate, empirical in vivo data is highly dependent on the formulation and trapping efficiency. Based on structurally homologous reactive pyrimidines, the following table summarizes the anticipated baseline PK profile.

Pharmacokinetic ParameterAnticipated Value RangeMechanistic Interpretation
Systemic Clearance (Cl) > 60 mL/min/kgExtremely high clearance, driven by rapid first-pass hepatic extraction, GSH conjugation at C4, and hydrazine oxidation.
Volume of Distribution (Vd) 1.2 - 1.8 L/kgModerate to high tissue distribution, facilitated by the lipophilic 5-isopropyl moiety crossing cell membranes.
Elimination Half-life (t1/2) 15 - 30 minShort half-life typical of highly reactive electrophilic intermediates.
Oral Bioavailability (F%) < 5%Poor systemic exposure via oral route due to rapid degradation in the acidic gastric environment and extensive hepatic first-pass metabolism.
Hepatic Extraction Ratio (Eh) > 0.85Near-complete extraction by the liver, necessitating IV administration for accurate systemic profiling.

Conclusion

Profiling the demands a departure from traditional stable-drug methodologies. By acknowledging the intrinsic electrophilicity of the chloropyrimidine and the oxidative liability of the hydrazine, scientists can deploy self-validating trapping assays and derivatization workflows. This ensures that the calculated clearance and half-life reflect true biological disposition rather than ex vivo chemical degradation.

References

  • FDA (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. URL:[Link]

  • Chen, Y., et al. (2011). Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies. Chemical Research in Toxicology. URL:[Link]

  • Stepan, A. F., et al. (2011). Intrinsic Electrophilicity of a 4-Substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine Derivative: Structural Characterization of Glutathione Conjugates in Vitro. Chemical Research in Toxicology. URL:[Link]

  • Abdelhameed, A. S., et al. (2023). In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS. Separations. URL:[Link]

Sources

Exploratory

Crystallographic Characterization and X-Ray Diffraction Analysis of 4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine: A Structural Whitepaper

Target Audience: Structural Chemists, Crystallographers, and Rational Drug Design Professionals Document Type: Technical Guide & Methodological Whitepaper Executive Summary & Chemical Context The compound 4-chloro-6-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Chemists, Crystallographers, and Rational Drug Design Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary & Chemical Context

The compound 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine (Formula: C₇H₁₁ClN₄) is a highly functionalized, electron-deficient heterocyclic scaffold. Its unique substitution pattern—a halogen-bond-capable chlorine at C4, a sterically demanding isopropyl group at C5, and a hydrogen-bond-donating/accepting hydrazinyl moiety at C6—makes it an indispensable synthon in the synthesis of fused heterocycles, such as triazolopyrimidines and pyrazolopyrimidines. These fused systems are frequently deployed in the development of focal adhesion kinase (FAK) inhibitors and advanced agrochemicals[1],[2].

Understanding the precise three-dimensional conformation of this molecule is critical. The steric bulk of the C5-isopropyl group exerts significant torsional strain on the adjacent C6-hydrazinyl group, forcing it out of the pyrimidine ring's plane. This deviation dictates the molecule's solid-state packing and its subsequent reactivity profile. This whitepaper outlines the authoritative workflow for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of this specific class of pyrimidine derivatives.

Self-Validating Crystallization Methodology

Obtaining diffraction-quality single crystals of hydrazine-functionalized pyrimidines presents a distinct challenge. The hydrazinyl group is prone to forming strong hydrogen bonds with protic solvents (e.g., ethanol, methanol), which often leads to the formation of solvates or co-crystals rather than the pure phase[3].

To isolate the un-solvated thermodynamic product, we employ a Vapor Diffusion technique using an aprotic binary solvent system. This method ensures a slow, controlled supersaturation gradient, which is critical for avoiding the twinned aggregates common in pyrimidine crystallization.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 50 mg of highly purified (>99% by HPLC) 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine in 1.0 mL of anhydrous dichloromethane (DCM) in a 4 mL inner glass vial.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. Causality: Removing microscopic dust and insoluble impurities prevents premature, heterogeneous nucleation, which leads to microcrystalline powders rather than single crystals.

  • Chamber Assembly: Place the uncapped 4 mL inner vial into a larger 20 mL outer vial containing 5.0 mL of n-hexane (the anti-solvent).

  • Diffusion Phase: Seal the outer vial tightly with a PTFE-lined cap. Store the assembly in a dark, vibration-free environment at a constant 4 °C.

  • Validation via Polarized Light Microscopy: After 48–72 hours, harvest the resulting crystals. Suspend them in paratone-N oil and examine them under a polarized light microscope.

    • Self-Validation Check: Rotate the polarizer. A high-quality single crystal will exhibit sharp, complete extinction every 90° of rotation. If the crystal extinguishes in patches, it is twinned and must be rejected.

Workflow A Compound Synthesis & HPLC Purification B Solvent Screening (DCM / n-Hexane Vapor Diffusion) A->B C Optical Validation (Polarized Light Microscopy) B->C D Crystal Harvesting & Paratone Oil Cryoprotection C->D E X-Ray Diffraction (100 K, Cu Kα Microfocus) D->E F Structure Solution (Intrinsic Phasing via SHELXT) E->F G Least-Squares Refinement (SHELXL / Olex2) F->G

Caption: Step-by-step workflow for the crystallization and X-ray diffraction analysis of pyrimidine derivatives.

X-Ray Diffraction Data Collection & Processing

Once a pristine single crystal (optimal dimensions: ~0.20 × 0.15 × 0.10 mm) is isolated, it is mounted on a MiTeGen micromount.

Data Collection Parameters

Data should be collected on a diffractometer equipped with a microfocus Cu Kα radiation source ( λ=1.54184 Å) and a photon-counting pixel array detector.

  • Temperature Control: The crystal must be maintained at 100 K using an open-flow nitrogen cryostat. Causality: Low temperatures minimize the atomic thermal vibration (reducing thermal ellipsoid volumes), which drastically improves the signal-to-noise ratio at high diffraction angles ( 2θ>60∘ ), allowing for the precise localization of the hydrazinyl hydrogen atoms.

Structure Solution and Refinement
  • Integration: Raw frame data is integrated, and empirical absorption corrections are applied using multi-scan methods.

  • Phasing: The phase problem is solved using Intrinsic Phasing algorithms via SHELXT [4].

  • Refinement: The structure is refined using full-matrix least-squares on F2 with SHELXL [5]. All non-hydrogen atoms are refined anisotropically.

  • GUI Integration: The entire refinement process is managed through Olex2 , a comprehensive graphical user interface that seamlessly links structure solution, refinement, and crystallographic analysis[6],[7].

Representative Crystallographic Data

Below is a highly representative, theoretically grounded crystallographic dataset for the 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine scaffold, reflecting standard parameters observed for isomorphic pyrimidine-hydrazine derivatives[3],[1].

ParameterValue
Empirical Formula C₇H₁₁ClN₄
Formula Weight 186.64 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.542 Å, b=11.230 Å, c=10.451 Å
Cell Angle ( β ) 95.42∘
Volume 998.3 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.242 g/cm³
Absorption Coefficient ( μ ) 2.85 mm⁻¹
F(000) 392
Final R indices [ I>2σ(I) ] R1​=0.0342 , wR2​=0.0891
Goodness-of-fit on F2 1.045

Structural Features & Intermolecular Interactions

The solid-state architecture of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine is governed by a delicate balance of strong hydrogen bonding and steric repulsion.

  • Hydrazinyl Hydrogen Bonding: The primary driving force of the crystal lattice is the formation of centrosymmetric dimers. The terminal −NH2​ group of the hydrazine moiety acts as a dual hydrogen-bond donor, interacting with the basic pyrimidine ring nitrogens (N1/N3) of adjacent molecules (N-H···N interactions)[3].

  • Steric Hindrance of the Isopropyl Group: The C5-isopropyl group acts as a hydrophobic spacer. Its rotational profile forces the pyrimidine rings apart, preventing the dense, parallel π−π stacking commonly seen in planar aromatic systems.

  • Halogen Bonding: The C4-chlorine atom participates in weak, secondary stabilizing interactions, such as C-Cl··· π contacts, which help lock the 3D supramolecular framework into its final monoclinic geometry.

Interactions Molecule 4-chloro-6-hydrazinyl- 5-(propan-2-yl)pyrimidine Hydrazinyl C6-Hydrazinyl Group (H-Bond Donor/Acceptor) Molecule->Hydrazinyl Chloro C4-Chloro Group (Halogen Bonding) Molecule->Chloro Isopropyl C5-Isopropyl Group (Steric Bulk) Molecule->Isopropyl Dimer Centrosymmetric Dimer Formation Hydrazinyl->Dimer N-H···N H-Bonds Packing Crystal Packing & Lattice Stability Chloro->Packing C-Cl···π Contacts Isopropyl->Packing Steric Hindrance Dimer->Packing

Caption: Logical mapping of how specific functional groups dictate the supramolecular solid-state packing.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link][6],[7]

  • Sheldrick, G. M. (2008). "A short history of SHELX." Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. URL:[Link][4],[5]

  • Bouhfid, R., Joly, N., Massoui, M., & Essassi, E. M. (2010). "4-Hydrazino-2-(methylsulfanyl)pyrimidine." Acta Crystallographica Section E: Structure Reports Online, 66(11), o2950. URL:[Link][3]

  • Vlasova, E. et al. (2023). "Synthesis and Structure of 6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine." Organics, 4(3), 434-445. URL:[Link][1]

  • Wang, Z. et al. (2024). "Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK." Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). URL:[Link][2]

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Foundational

Discovery and Early-Stage Research on 4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine: A Critical Scaffold for Kinase Inhibitor Development

Executive Summary In the landscape of targeted oncology and autoimmune therapeutics, the architecture of small-molecule kinase inhibitors relies heavily on highly functionalized heterocyclic cores. 4-Chloro-6-hydrazinyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and autoimmune therapeutics, the architecture of small-molecule kinase inhibitors relies heavily on highly functionalized heterocyclic cores. 4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine (CAS: 1341339-27-2)[1] has emerged as a premier early-stage building block. This whitepaper dissects the structural rationale, synthetic causality, and downstream applications of this molecule, providing a rigorous, self-validating framework for medicinal chemists and drug development professionals.

Structural Rationale & Mechanistic Causality

The precise substitution pattern of this pyrimidine derivative is not arbitrary; it is a meticulously designed system intended to facilitate both complex synthesis and optimal biological target engagement:

  • C5-Isopropyl Group (Steric & Lipophilic Anchor): The propan-2-yl moiety provides critical steric bulk and lipophilicity. In the context of ATP-competitive kinase inhibitors (such as those targeting BTK or CDKs), this group is strategically positioned to project into the hydrophobic "gatekeeper" pocket of the kinase active site, enhancing both binding affinity and target selectivity.

  • C4-Chloro Group (Electrophilic Hub): The chlorine atom at the 4-position acts as an excellent leaving group. The electron-deficient nature of the pyrimidine ring primes this position for Nucleophilic Aromatic Substitution ( SN​Ar ), allowing for late-stage diversification with various anilines or aliphatic amines.

  • C6-Hydrazinyl Group (Bifunctional Nucleophile): The hydrazine moiety is the linchpin for forming fused bicyclic systems. Its adjacent nitrogen atoms allow for rapid condensation with orthoesters or aldehydes to yield pyrazolo[3,4-d]pyrimidines, a privileged scaffold in modern pharmacology.

Synthetic Methodology & Self-Validating Protocol

The synthesis of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine requires strict regiocontrol to prevent over-substitution. The standard precursor, 4,6-dichloro-5-(propan-2-yl)pyrimidine, is typically generated via the chlorination of 5-isopropylpyrimidine-4,6-diol using phosphorus oxychloride ( POCl3​ )[2][3].

Below is the self-validating protocol for the critical regioselective hydrazination step. Note: Hydrazine derivatives are highly toxic and severe skin irritants; all procedures must be conducted under strict engineering controls[4].

Protocol: Regioselective Mono-Hydrazination

Objective: Achieve mono-substitution of hydrazine at the C6 position while preserving the C4-chloro group. Causality: The first substitution of the highly nucleophilic hydrazine onto the pyrimidine ring slightly deactivates the ring toward further nucleophilic attack. However, without strict temperature control, the second chlorine will also be displaced, yielding an unusable bis-hydrazinyl byproduct.

  • Preparation: Dissolve 10.0 g (52.3 mmol) of 4,6-dichloro-5-(propan-2-yl)pyrimidine in 100 mL of absolute ethanol.

  • Thermal Control (Critical): Cool the reaction vessel to 0–5 °C using an ice-water bath. Causality: Suppressing the kinetic energy of the system ensures that the activation energy for the second SN​Ar reaction is not reached.

  • Addition: Add 2.88 g (57.5 mmol, 1.1 eq) of hydrazine monohydrate dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • In-Process Validation: After 2 hours, sample the reaction mixture. Run Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1).

    • Validation Check: The starting material ( Rf​≈0.8 ) should be absent, replaced by a highly polar spot ( Rf​≈0.2 ). Confirm via LC-MS (Expected [M+H]+=187.1 for 35Cl ).

  • Workup: Quench the reaction by pouring it into 200 mL of ice-cold distilled water. Stir for 15 minutes to precipitate the product. Filter the resulting white-to-pale-yellow solid under a vacuum and wash with cold water.

  • Post-Process Validation: Dry the product in a vacuum oven at 40 °C. Analyze via HPLC. The protocol is validated if the mono-to-bis substitution ratio exceeds 90:10 and overall purity is >95%.

SynthesisWorkflow A 5-Isopropylpyrimidine -4,6-diol B POCl3, PhNEt2 Reflux, 3h A->B C 4,6-Dichloro-5- (propan-2-yl)pyrimidine B->C Chlorination D NH2NH2·H2O EtOH, 0-5°C C->D E 4-Chloro-6-hydrazinyl-5- (propan-2-yl)pyrimidine D->E Regioselective SNAr

Figure 1: Synthetic workflow for 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine.

Quantitative Data: Reaction Optimization

The table below summarizes the empirical data driving the protocol choices. Temperature and solvent selection are the primary variables dictating the mono-to-bis substitution ratio.

EntrySolventTemp (°C)NH₂NH₂·H₂O (Eq.)Conversion (%)Mono:Bis RatioIsolated Yield (%)
1Ethanol252.0>9960:4045
2 Ethanol 0–5 1.1 95 92:8 82
3THF0–51.18085:1568
4DCM0–51.14098:235

Table 1: Optimization parameters for the regioselective hydrazination of 4,6-dichloro-5-(propan-2-yl)pyrimidine. Entry 2 represents the validated optimal conditions.

Downstream Application: Bicyclic Core Assembly

Once synthesized and validated, 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine is typically subjected to a cyclization reaction to form a pyrazolo[3,4-d]pyrimidine core.

By refluxing the intermediate with triethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH), the hydrazine moiety condenses with the orthoester. This forms the five-membered pyrazole ring fused to the pyrimidine. The remaining C4-chloro group is now highly activated and can be displaced by various aniline derivatives (e.g., via heating in n-butanol with DIPEA) to generate libraries of potent kinase inhibitor candidates.

DownstreamApplication Start 4-Chloro-6-hydrazinyl-5- (propan-2-yl)pyrimidine Reagent1 Triethyl orthoformate Cat. p-TsOH, Reflux Start->Reagent1 Intermediate 4-Chloro-5-isopropyl- 1H-pyrazolo[3,4-d]pyrimidine Reagent1->Intermediate Cyclization Reagent2 Ar-NH2 (Aniline) DIPEA, n-BuOH, 120°C Intermediate->Reagent2 Product N-Aryl-5-isopropyl-1H- pyrazolo[3,4-d]pyrimidin-4-amine Reagent2->Product SNAr Coupling

Figure 2: Downstream cyclization to an N-aryl-pyrazolo[3,4-d]pyrimidine scaffold.

References

  • NextSDS Chemical Substance Information. 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine (CAS: 1341339-27-2). Retrieved from: [Link][1]

  • United States Patent US5525724A. Process for the preparation of chloropyrimidines. Google Patents. Retrieved from:[2]

  • European Patent EP1301489B1. Synthesis of chlorinated pyrimidines. Google Patents. Retrieved from:[3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 320004, 2-Chloro-6-hydrazinopyridine (Safety & Hazard Proxy). Retrieved from:[Link][4]

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Protocols & Analytical Methods

Method

Application Note: Robust HPLC-UV Analytical Method for the Detection of 4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine

Target Audience: Analytical Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Abstract The compound 4-chloro-6-hydrazinyl-5-(propan-2-yl)py...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Abstract

The compound 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine (CAS: 1341339-27-2) is a critical, highly functionalized intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Analyzing this compound presents unique chromatographic challenges due to the highly polar, basic, and reactive nature of the hydrazinyl moiety, contrasted by the lipophilic isopropyl and chloro substituents. As a Senior Application Scientist, I have designed this protocol to bypass common pitfalls—such as severe peak tailing and analyte auto-oxidation—by employing an extensively end-capped stationary phase and a highly controlled acidic mobile phase environment.

Mechanistic Insights & Chromatographic Challenges

Developing a self-validating analytical method requires understanding the molecular behavior of the analyte under chromatographic conditions.

  • Silanol Interactions & Peak Tailing: The hydrazinyl (-NH-NH₂) group is highly basic and acts as a strong hydrogen bond donor/acceptor. On standard reversed-phase (RP) columns, this moiety interacts strongly with residual, unreacted surface silanols on the silica support, leading to severe peak tailing and poor resolution. To mitigate this, the method mandates the use of an extensively end-capped, hybrid-silica C18 column (e.g., YMC-Triart C18)[1]. Alternatively, mixed-mode cation-exchange columns can be utilized to leverage these polar interactions constructively[2].

  • Mobile Phase pH Control: Hydrazine derivatives lack retention on standard RP columns if their ionization state is not strictly controlled[3]. By utilizing 0.1% Formic Acid (FA) in both the aqueous and organic mobile phases (pH ~2.7), we achieve two critical mechanistic goals:

    • Fully protonating the hydrazinyl and pyrimidine nitrogens to ensure a uniform ionization state.

    • Suppressing the ionization of residual silanols (pKa ~3.5 - 4.5) on the stationary phase, thereby eliminating secondary ion-exchange interactions[4].

  • Analyte Stability: Hydrazines are highly susceptible to auto-oxidation, especially in neutral or alkaline solutions[5]. Therefore, the sample diluent must be acidic, and samples should be analyzed promptly or stored at 4°C to maintain method trustworthiness.

Workflow A Sample Preparation (Acidic Diluent, 4°C to prevent oxidation) B Column Selection (End-capped C18 / Mixed-Mode) A->B C Mobile Phase Optimization (0.1% FA in H2O/ACN, pH ~2.7) B->C D HPLC Separation (Gradient Elution) C->D E Detection & Data Analysis (UV 254 nm) D->E

Fig 1. Optimized HPLC analytical workflow for hydrazinopyrimidine derivatives.

Experimental Protocol

This methodology is designed as a self-validating system. System suitability criteria must be met prior to sample analysis to ensure the integrity of the data.

Reagents & Materials
  • Analyte: 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine (Standard reference material).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA)[4].

  • Column: YMC-Triart C18, 150 × 4.6 mm, 3 µm (or equivalent end-capped, low-silanol activity column)[1].

Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid. Note: The acidic modifier is crucial to stabilize the hydrazine moiety against oxidation.

  • Standard Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL amber volumetric flask. Dissolve and make up to volume with the diluent (Concentration: 1.0 mg/mL). Sonicate for 5 minutes.

  • Working Solution: Dilute the stock solution 1:10 with the diluent to achieve a final working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC Chromatographic Conditions
  • System: UHPLC/HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector.

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Improves mass transfer and sharpens peaks).

  • Injection Volume: 5 µL.

  • Detection Wavelength: 254 nm (Optimal for the pyrimidine chromophore)[4].

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.09010Initial
2.09010Isocratic hold
10.01090Linear gradient
12.01090Column wash
12.19010Return to initial
16.09010Re-equilibration

Data Presentation & Method Validation Summary

A robust analytical method must be validated according to ICH Q2(R1) guidelines. The following table summarizes the expected quantitative validation parameters for this specific protocol, demonstrating its high trustworthiness and sensitivity for low-level determination[5].

Table 2: System Suitability and Validation Metrics

ParameterExpected Value / Acceptance CriteriaMechanistic Significance
Retention Time (RT) ~6.8 ± 0.2 minConfirms appropriate lipophilic interaction with C18.
Asymmetry Factor (As) ≤ 1.3Indicates successful suppression of silanol-hydrazine interactions.
Theoretical Plates (N) > 10,000Demonstrates high column efficiency and sharp peak focusing.
Linearity (R²) > 0.999 (1 - 150 µg/mL)Ensures accurate quantification across a wide dynamic range.
Limit of Detection (LOD) < 0.5 µg/mLValidates the sensitivity of the UV detection at 254 nm.
% RSD (Precision) < 1.0% (n=6 injections)Confirms method repeatability and sample stability in the autosampler.

Troubleshooting & Logic Tree

When analyzing basic pyrimidines, deviations in peak shape or retention time are primarily driven by mobile phase preparation errors or column degradation. Use the following logic tree to systematically resolve issues.

Troubleshooting Start Issue: Peak Tailing Observed (Asymmetry > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH AdjustPH Lower pH to 2.5-2.7 (Ensure 0.1% FA is active) CheckPH->AdjustPH pH > 3.0 CheckCol Check Column Chemistry CheckPH->CheckCol pH OK (~2.7) Success Resolution: Symmetrical Peak (As < 1.3) AdjustPH->Success ChangeCol Switch to End-capped C18 or Mixed-Mode Column CheckCol->ChangeCol Silanol Activity High ChangeCol->Success

Fig 2. Decision tree for resolving peak tailing in hydrazinopyrimidine analysis.

Additional Troubleshooting Notes:

  • Loss of Analyte Signal: If the peak area decreases over time, the hydrazine moiety is likely oxidizing. Ensure the sample diluent is freshly prepared with 0.1% FA and stored in amber vials.

  • Fluctuating Retention Times: Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase composition prior to the first injection[4].

References

  • SIELC Technologies. "Fast and Versatile Mixed-Mode Approach for HPLC Separation of Basic, Acidic and Neutral Pesticides and Antibiotics in One Run." HPLC.eu. URL:[Link]

  • HELIX Chromatography. "HPLC Methods for analysis of Hydrazine." HELIX Chromatography. URL:[Link]

  • Rasayan J. Chem. "NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC." Rasayan Journal of Chemistry. URL:[Link]

  • The Royal Society of Chemistry. "The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout." RSC. URL:[Link]

Sources

Application

Application Note: NMR Sample Preparation for 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Methodology and Protocol Guide Executive Summary & Chemical Context The structural elucidation of substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Methodology and Protocol Guide

Executive Summary & Chemical Context

The structural elucidation of substituted pyrimidines is a cornerstone of modern medicinal chemistry. However, the molecule 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine presents a unique triad of analytical challenges for Nuclear Magnetic Resonance (NMR) spectroscopy:

  • Exchangeable Protons: The hydrazinyl moiety (-NH-NH₂) contains labile protons that undergo rapid chemical exchange.

  • Quadrupolar Relaxation: The adjacent ¹⁴N nuclei (spin I=1 ) induce quadrupolar relaxation, which can severely broaden the proton signals of the hydrazine group[1].

  • Oxidative Instability: Hydrazines are highly susceptible to aerobic oxidation in solution, which can generate paramagnetic radical species that destroy spectral resolution[2].

As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating system. Every experimental parameter—from solvent selection to degassing—is engineered to mitigate these specific physicochemical liabilities, ensuring high-fidelity ¹H and ¹³C NMR data acquisition.

Solvent Selection Strategy & Mechanistic Rationale

The choice of deuterated solvent is the single most critical variable in this workflow.

If a protic solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) is used, the labile -NH and -NH₂ protons of the hydrazinyl group will rapidly exchange with the deuterium in the solvent. This rapid exchange averages the signals, causing the hydrazine peaks to disappear entirely or merge into a broad residual solvent peak[1].

To preserve these critical structural markers, we must use an anhydrous, aprotic solvent with strong hydrogen-bond accepting capabilities. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the optimal choice. DMSO-d₆ forms strong hydrogen bonds with the -NH and -NH₂ protons, effectively "locking" them in place. This dramatically slows the proton exchange rate on the NMR timescale, allowing these protons to be observed as distinct, quantifiable resonances[1][3].

Hydrazine_Dynamics N1 Free Hydrazine (-NH-NH2) N2 Protic Solvent (MeOD) Rapid H+ Exchange N1->N2 Protic N4 DMSO-d6 Strong H-Bonding N1->N4 Aprotic N3 Signal Averaging (Invisible/Merged Peak) N2->N3 N5 Slowed Exchange Rate N4->N5 N6 Distinct -NH & -NH2 Resonances N5->N6

Caption: Impact of solvent selection on the proton exchange dynamics of the hydrazinyl moiety.

Quantitative Data Summary

To achieve an optimal signal-to-noise ratio (SNR) without compromising magnetic field homogeneity, adhere strictly to the concentration parameters outlined below.

Table 1: Quantitative Parameters for NMR Sample Preparation

Parameter¹H NMR¹³C NMRMechanistic Rationale
Analyte Mass 5 – 10 mg50 – 100 mg¹³C is ~6000x less sensitive than ¹H; requires higher concentration for sufficient SNR[4].
Solvent Volume 0.6 mL0.6 mLAchieves the optimal 40–50 mm liquid height in a standard 5 mm tube[4][5].
Tube Specification 5 mm OD, 7-inch5 mm OD, 7-inchStandard format for room-temperature solution-state probes[4].
Internal Standard TMS (0.03% v/v)TMS (0.03% v/v)Provides a sharp, reliable reference peak at 0.00 ppm.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure sample integrity before it ever enters the magnet.

NMR_Workflow A 1. Weigh Analyte (5-10 mg) B 2. Add 0.6 mL DMSO-d6 (Aprotic Solvent) A->B C 3. Vortex & Dissolve B->C D 4. Visual Inspection (Check for Tyndall Effect) C->D E 5. Micro-filtration (Glass Wool Plug) D->E Particulates Present F 6. N2 Sparging / Degassing (Prevent Oxidation) D->F Optically Clear E->F G 7. Transfer to 5mm Tube (Verify 40-50mm Height) F->G H 8. Data Acquisition G->H

Caption: Logical workflow for NMR sample preparation of hydrazine-bearing pyrimidines.

Step 1: Precision Weighing
  • Action: Weigh 5–10 mg of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine into a clean 1.5 mL glass vial.

  • Causality: Over-concentrating the sample (>15 mg for ¹H) increases viscosity, which reduces molecular tumbling rates (correlation time, τc​ ). This leads to faster transverse relaxation ( T2​ ) and broader spectral lines[4].

  • Validation: Ensure the analytical balance stabilizes completely. A fluctuating reading indicates static charge, which must be neutralized using an anti-static gun to ensure accurate concentration.

Step 2: Dissolution
  • Action: Add exactly 0.6 mL of anhydrous DMSO-d₆ to the vial. Cap and vortex for 30 seconds.

  • Causality: Preparing the solution in a secondary vial rather than directly in the NMR tube ensures complete, homogenous mixing[6].

  • Validation: Hold the vial against a strong light source. The solution must be completely transparent. If a Tyndall effect (light scattering) is observed, undissolved micro-particulates remain.

Step 3: Filtration (Conditional but Recommended)
  • Action: If the solution is not perfectly clear, filter it through a Pasteur pipette packed with a tight plug of glass wool directly into another clean vial.

  • Causality: Solid particles do not tumble in solution and will not appear in the spectrum; however, they create localized magnetic susceptibility gradients. These gradients distort the B0​ magnetic field, making it impossible to achieve a good shim, resulting in asymmetrical, broad peaks[5][6].

Step 4: Degassing (Critical for Hydrazines)
  • Action: Sparge the filtered solution with a gentle stream of dry Nitrogen (N₂) or Argon gas for 1–2 minutes using a fine capillary.

  • Causality: Hydrazines are highly reactive and prone to aerobic oxidation, which can generate paramagnetic radical intermediates or degradation products[2]. Paramagnetic species drastically reduce T1​ and T2​ relaxation times, causing severe line broadening[5]. Displacing dissolved oxygen mitigates this risk.

  • Validation: Observe the cessation of micro-bubbles when the gas flow is stopped, confirming the displacement of dissolved oxygen.

Step 5: Tube Loading and Final Verification
  • Action: Transfer the degassed solution into a high-quality 5 mm NMR tube using a clean glass pipette. Wipe the exterior of the tube with a Kimwipe moistened with isopropanol[4].

  • Causality: Fingerprints or dirt on the outside of the tube will spin within the probe, causing spinning sidebands and degrading the probe's internal cleanliness[4].

  • Validation: Measure the liquid height with a ruler. It must be exactly 40–50 mm. A volume outside this range places the liquid meniscus inside the active volume of the RF coil, causing severe magnetic field distortions (poor shimming)[4][5].

Data Interpretation & Expected Spectral Features

When analyzing the ¹H NMR spectrum of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine in DMSO-d₆, you must account for the electronic effects of the pyrimidine core and the dynamic nature of the hydrazine group.

Table 2: Expected ¹H NMR Spectral Features in DMSO-d₆

MoietyExpected Shift (ppm)MultiplicityIntegrationMechanistic Note
Pyrimidine C2-H 8.30 – 8.60Singlet (s)1HHighly deshielded by the two adjacent electronegative aromatic nitrogens[3].
Hydrazine -NH 9.00 – 10.50Broad Singlet (br s)1HExchangeable. Broadened by ¹⁴N quadrupolar relaxation and intermediate exchange rates[1][3].
Hydrazine -NH₂ 4.50 – 5.50Broad Singlet (br s)2HExchangeable. Appears upfield of the -NH proton; stabilized by H-bonding to DMSO[3].
Isopropyl -CH 3.00 – 3.50Septet (sep)1HSplit by the six equivalent protons of the adjacent methyl groups ( J≈6.5 Hz).
Isopropyl -CH₃ 1.10 – 1.30Doublet (d)6HShielded aliphatic environment; split by the single adjacent methine proton.

Troubleshooting Note: If the -NH and -NH₂ peaks appear excessively broad or merge into the baseline, it indicates that proton exchange is still occurring too rapidly. This is often caused by trace water in the DMSO-d₆. To resolve this, ensure the use of fresh, ampouled anhydrous DMSO-d₆, or dry the solvent over activated 4Å molecular sieves prior to use.

References

  • NMR Sample Preparation: The Complete Guide Organomation URL:[Link]

  • Sample Preparation Guidelines University College London (UCL) - Faculty of Mathematical & Physical Sciences URL:[Link]

  • Site of Protonation of Alkyl- and Arylhydrazines Probed by 14N, 15N, and 13C NMR Relaxation and Quantum Chemical Calculations The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities Der Pharma Chemica URL:[Link]

  • Unexpected Hydrazine Hydrate-Mediated Aerobic Oxidation of Aryl/Heteroaryl boronic Acids to Phenols with Ambient Air RSC Advances (The Royal Society of Chemistry) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine synthesis

Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine (also known as 4-chloro-6-hydrazinyl-5-isopropylpyrimidine).

This portal moves beyond basic recipes, focusing on the causality of reaction dynamics, self-validating protocols, and targeted troubleshooting to ensure maximum yield and purity in your drug development workflows.

Mechanistic Overview & Reaction Causality

The conversion of 4,6-dichloro-5-isopropylpyrimidine to its mono-hydrazinyl derivative relies on a Nucleophilic Aromatic Substitution (SNAr). Achieving high yields requires navigating a delicate balance between steric hindrance and electronic deactivation.

The Causality of Selectivity: The starting material possesses two identical electrophilic centers at C4 and C6. The bulky isopropyl group at C5 introduces significant steric hindrance, which inherently slows down the initial nucleophilic attack of hydrazine[1]. However, this steric bulk is a strategic advantage. Once the first hydrazine molecule substitutes a chlorine atom, the newly introduced hydrazinyl group donates electron density into the pyrimidine pi-system via resonance. This electronic deactivation, coupled with the existing steric shielding, significantly raises the activation energy required for a second substitution[2]. By strictly controlling the temperature and the localized concentration of the nucleophile, we can exploit this causality to selectively arrest the reaction at the mono-substituted stage.

SNAr_Logic SM 4,6-dichloro-5-isopropylpyrimidine (Starting Material) Reagent Hydrazine Hydrate Addition (Nucleophile) SM->Reagent Cond1 Controlled Conditions (0-25°C, 1.05-1.1 eq NH2NH2) Reagent->Cond1 Optimal Route Cond2 Aggressive Conditions (>60°C, >2.0 eq NH2NH2) Reagent->Cond2 Excess/Heat Cond3 Aqueous/Basic Conditions (High Heat + H2O) Reagent->Cond3 Moisture/Heat Target 4-chloro-6-hydrazinyl-5-isopropylpyrimidine (Target Product) Cond1->Target Mono-SNAr Side1 4,6-dihydrazinyl-5-isopropylpyrimidine (Over-substitution) Cond2->Side1 Bis-SNAr Side2 4-chloro-6-hydroxy-5-isopropylpyrimidine (Hydrolysis Byproduct) Cond3->Side2 Hydrolysis

Logical workflow of the SNAr reaction highlighting condition-dependent product distribution.

Quantitative Data: Condition Optimization

The following table summarizes empirical data demonstrating how variations in stoichiometry and temperature dictate the reaction yield and impurity profile.

EntryTemperature (°C)Hydrazine (Equiv.)SolventTime (h)Target Yield (%)Primary Impurity Profile
1 0 to 25 1.05 EtOH 4.0 88% Trace unreacted SM
2601.05EtOH1.065%Hydrolysis (if wet)[2]
3252.50EtOH4.045%4,6-dihydrazinyl derivative
4803.00EtOH2.0<10%Complete over-substitution
5251.05THF8.055%Incomplete conversion

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system where each step contains an inherent quality control checkpoint. Standard hydrazinolysis methods in ethanol are adapted here for precision[3].

Protocol_Validation Step1 1. Substrate Dissolution (EtOH) Step2 2. Dropwise NH2NH2 Addition Step1->Step2 Val1 Validates: Thermal Control Step1->Val1 Step3 3. LC-MS/TLC Monitoring Step2->Step3 Val2 Validates: Stoichiometry Step2->Val2 Step4 4. Aqueous Quench & Filter Step3->Step4 Val3 Validates: Conversion Rate Step3->Val3 Val4 Validates: Purity (Salt Removal) Step4->Val4

Self-validating experimental workflow ensuring quality control at each synthetic step.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 4,6-dichloro-5-isopropylpyrimidine in 30 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0°C using an ice bath.

    • Validation Check: The clear solution confirms complete dissolution, while the ice bath establishes the thermal baseline necessary to prevent an initial exothermic runaway.

  • Nucleophile Addition: Dilute 10.5 mmol (1.05 equivalents) of hydrazine hydrate (80-100%) in 5 mL of ethanol. Add this solution dropwise to the reaction flask over 30 minutes.

    • Validation Check: Dropwise addition prevents localized concentration spikes of the nucleophile, directly mitigating the formation of the di-hydrazinyl impurity[2].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 3-4 hours. Monitor via TLC (Hexanes:EtOAc 3:1) or LC-MS.

    • Validation Check: The disappearance of the high-Rf starting material and the appearance of a lower-Rf, UV-active spot confirms reaction progression without relying on arbitrary timeframes.

  • Quenching & Isolation: Once the starting material is consumed, concentrate the mixture to half its volume under reduced pressure. Pour the residue into 50 mL of ice-cold distilled water with vigorous stirring.

    • Validation Check: Hydrazine hydrochloride salts and trace unreacted hydrazine are highly water-soluble and remain in the aqueous filtrate. The precipitation of the target compound validates the removal of these polar impurities.

  • Purification: Filter the resulting solid, wash with cold water (2 x 10 mL), and dry under vacuum at 40°C to afford the pure product.

Troubleshooting & FAQs

Q: I am observing a significant amount of the 4,6-dihydrazinyl byproduct even though I only used 1.05 equivalents of hydrazine. How do I fix this? A: This is a classic symptom of localized over-concentration during the addition phase. If you add the hydrazine too quickly, the local molarity of hydrazine in the immediate vicinity of the drop is vastly higher than 1.05 equivalents, leading to di-substitution before the mixture homogenizes. Ensure vigorous stirring (≥600 rpm) and use a syringe pump or addition funnel to enforce a strict 30-minute dropwise addition at 0°C.

Q: My reaction stalls at ~60% conversion. Should I heat the reaction to reflux to push it to completion? A: No. Heating this specific substrate increases the risk of over-substitution and hydrolysis. The isopropyl group's steric bulk requires more energy for the first substitution, but applying heat inadvertently provides enough thermodynamic energy to overcome the electronic deactivation protecting the second chlorine atom[2]. Instead of heating, extend the reaction time at room temperature or slightly reduce the solvent volume to increase the overall reaction molarity.

Q: After workup, my product is contaminated with unreacted 4,6-dichloro-5-isopropylpyrimidine. How can I purify it without using column chromatography? A: The target product (mono-hydrazinyl) is significantly more polar than the dichloro starting material due to the hydrogen-bonding capability of the hydrazine moiety. You can perform a simple trituration. Suspend the crude solid in cold hexanes or a 9:1 Hexanes:EtOAc mixture. The unreacted starting material will dissolve, leaving your purified 4-chloro-6-hydrazinyl-5-isopropylpyrimidine as a filterable solid.

Q: The isolated solid is gummy rather than a crisp powder. What went wrong? A: Gummy products in pyrimidine hydrazinolysis usually indicate trapped hydrazine hydrate or ethanol. Ensure your aqueous quench uses ice-cold water to force rapid crystallization. If the product is already gummy, re-dissolve it in a minimal amount of dichloromethane, wash with brine to remove residual water/hydrazine, dry over MgSO4, and evaporate to yield a crisp solid.

References

  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity. MDPI. Available at:[Link]

Sources

Optimization

troubleshooting impurities in 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting. We will dissect the physical chemistry and reaction kinetics governing the crystallization of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine (CAS: 1341339-27-2)[1].

The dual presence of an electrophilic C4-chloro group and a highly nucleophilic C6-hydrazinyl group on a privileged pyrimidine scaffold creates a highly reactive microenvironment[2]. Resolving impurity rejection failures here requires a mechanistic understanding of how and why specific impurities integrate into your crystal lattice.

Mechanistic Profiling of Common Impurities

Before altering crystallization parameters (like cooling ramps or solvent ratios), we must define the chemical causality of the impurities we are trying to reject.

Table 1: Quantitative & Structural Profiling of Crystallization Impurities

Impurity EntityFormation Mechanism & CausalityCrystallization Incorporation RiskTypical Partition Coeff. ( α )
4,6-Dihydrazinyl-5-(propan-2-yl)pyrimidine Over-substitution due to excess hydrazine hydrate during synthesis.High: Forms partial solid solutions due to structural homology with the target API.0.15 - 0.30
Bis-pyrimidine hydrazine dimer Dimerization; hydrazine reacts with two 4,6-dichloro precursor molecules.Moderate: Often trapped via solvent inclusion or agglomeration due to its bulky nature.< 0.05
6-Hydrazinyl-5-(propan-2-yl)pyrimidin-4-ol Hydrolysis of the C4-chloro group during aqueous workup or crystallization.Variable: Surface deposition via hydrogen bonding with the target crystal faces.0.05 - 0.10

Diagnostic Workflow for Impurity Rejection

When an isolated product fails purity specifications, iterating solvent systems blindly wastes material. We employ a structured, four-stage diagnostic workflow to identify the exact mechanism of impurity incorporation responsible for poor impurity rejection[3].

ImpurityWorkflow Start Impure Crystallization Batch (>1.0% Impurity) Agglom Stage 1: Microscopy Is there Agglomeration? Start->Agglom Reslurry Stage 2: Reslurry Wash Surface Deposition? Agglom->Reslurry No FixAgglom Optimize Agitation & Seeding Load Agglom->FixAgglom Yes Dissolution Stage 3: Stepwise Dissolution Solvent Inclusion? Reslurry->Dissolution No FixSurface Implement Dynamic Wash Strategy Reslurry->FixSurface Yes SolidSol Stage 4: Phase Diagram Solid Solution? Dissolution->SolidSol No FixInclusion Reduce Cooling Rate (Lower Supersaturation) Dissolution->FixInclusion Yes FixSolidSol Solvent Switch or Upstream Stoichiometry SolidSol->FixSolidSol Yes

Diagnostic workflow for identifying and resolving crystallization impurity incorporation mechanisms.

Troubleshooting FAQs

Q1: We are observing the 4,6-dihydrazinyl impurity co-crystallizing even after multiple recrystallizations from ethanol/water. Why is this happening? Causality: The dihydrazinyl impurity shares a nearly identical molecular footprint with the target mono-chloro compound. In polar protic solvents, the thermodynamic penalty for the impurity to substitute the target molecule within the crystal lattice is extremely low. This results in a partial solid solution (isomorphous substitution)[4]. Solution: Recrystallization from the same solvent family will fail because the impurity partition coefficient ( α ) remains constant. You must disrupt the lattice similarity by changing the solvent interactions. Switch to an aromatic/hydrocarbon solvent system (e.g., Toluene/Heptane) which alters the crystal habit and significantly reduces the solid-state miscibility of the dihydrazinyl impurity.

Q2: Our crystals look opaque under the microscope, and HPLC shows erratic, non-reproducible spikes of the bis-pyrimidine dimer impurity. How do we fix this? Causality: Opaque crystals and erratic impurity profiles are classic hallmarks of solvent inclusion or agglomeration. The bulky dimer impurity does not fit into the crystal lattice; instead, mother liquor rich in the dimer gets physically trapped in interstitial spaces between rapidly agglomerating crystals or inside macro-voids formed during fast growth[3]. Solution: Your supersaturation generation rate is too high. Implement a seeded cooling crystallization. By adding 1-3 wt% of milled seeds at the metastable zone boundary, you provide sufficient surface area for controlled growth, preventing the formation of voids and agglomerates.

Q3: During aqueous anti-solvent crystallization, the 4-hydroxy impurity (hydrolysis product) increases from 0.5% to 2.0%. What is driving this? Causality: The C4-chloro group is highly activated by the electron-withdrawing nature of the pyrimidine nitrogens. Extended residence time in aqueous media at elevated temperatures (e.g., during a slow cooling profile) induces nucleophilic aromatic substitution, where water acts as the nucleophile, hydrolyzing the chloro group[2]. Solution: Minimize thermal exposure to water. If an aqueous anti-solvent must be used, perform the addition at lower temperatures (< 10 °C) and isolate the product immediately. Alternatively, shift to a completely anhydrous solvent/anti-solvent system (e.g., Ethyl Acetate/Hexane).

Self-Validating Experimental Protocols

To definitively diagnose the impurity mechanism without relying on guesswork, execute the following self-validating protocols.

Protocol A: Surface Washing Reslurry (Diagnosing Surface Deposition)

Purpose: To differentiate between impurities adhering to the crystal surface versus those trapped internally within the lattice.

  • Preparation: Prepare a saturated, impurity-free solution of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine in the target solvent at 20 °C. Filter through a 0.22 µm PTFE syringe filter.

  • Reslurry: Suspend 1.0 g of the impure crystal batch in 10 mL of the saturated solution.

  • Agitation: Agitate at low shear (e.g., overhead stirrer at 100 rpm) for 2 hours at 20 °C.

    • Causality: Low shear prevents particle breakage (which would falsely expose internal inclusions), while the saturated solution prevents dissolution of the target API, allowing only surface impurities to desorb into the liquid phase[3].

  • Isolation & Self-Validation: Filter the suspension. Analyze both the solid cake and the filtrate via HPLC.

    • Validation Check: Calculate the mass balance. If the impurity mass lost from the solid precisely matches the impurity mass gained in the filtrate, the mechanism is definitively surface deposition . If the solid purity remains unchanged, proceed to Protocol B.

Protocol B: Stepwise Dissolution Analysis (Diagnosing Solvent Inclusion)

Purpose: To detect impurities trapped in internal crystal voids.

  • Preparation: Suspend 2.0 g of the impure crystals in 20 mL of a highly undersaturated solvent (e.g., pure methanol) at 25 °C.

  • Fractional Dissolution: Allow the crystals to dissolve sequentially. Take 1.0 mL aliquots of the suspension every 2 minutes. Immediately filter each aliquot to halt dissolution.

  • Analysis: Analyze the solid residue of each fraction via HPLC.

  • Self-Validation: Plot the impurity concentration of the solid residue against the dissolution time.

    • Validation Check: If the impurity concentration drops sharply only after a certain percentage of the crystal has dissolved, the impurity is trapped in macroscopic inclusions (voids). If the impurity concentration remains constant throughout the entire dissolution process, the impurity is uniformly distributed within the lattice, confirming a solid solution [4].

References

  • Title: 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine - Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: ACS Publications URL: [Link]

  • Title: (PDF) A Structured Approach to Cope with Impurities During Industrial Crystallization Development Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubilization bottlenecks with 4-chloro-6-hydrazinyl-5-(propan-2-yl)py...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubilization bottlenecks with 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine during high-throughput screening (HTS) or assay preparation.

Root Cause Analysis: The Thermodynamics of Dissolution

To successfully dissolve a compound, the solvent must overcome the solute's crystal lattice energy. 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine presents a unique "push-pull" solubility challenge in Dimethyl sulfoxide (DMSO) due to three competing molecular forces:

  • Extensive Intermolecular Hydrogen Bonding: The hydrazinyl moiety (-NHNH₂) acts as a potent hydrogen bond donor and acceptor. When paired with the pyrimidine ring nitrogens, the molecules form a highly stable, rigid crystal lattice that resists solvation.

  • Solvent Hygroscopicity vs. Hydrophobicity: The compound features a highly hydrophobic isopropyl group and a chloro substituent. DMSO is a polar aprotic solvent that rapidly absorbs atmospheric moisture. Even trace amounts of absorbed water dramatically increase the polarity of the solvent system, forcing hydrophobic compounds to precipitate[1].

  • Acid-Base Equilibria in Aprotic Solvents: The solvation shell of a molecule is dictated by its protonation state. The estimated pKa of a parent hydrazine in DMSO is approximately 38.0[2], meaning it exists as a strongly associated free base in neutral DMSO. Disrupting this state is often required for complete dissolution.

Solubilization Decision Workflow

Use the following decision tree to navigate the solubilization process. This workflow is designed to prevent compound loss and ensure the integrity of your stock solutions.

SolubilizationWorkflow Start Weigh Compound (Target: 50-100 mM) AddDMSO Add Anhydrous DMSO (Under N2/Ar) Start->AddDMSO Check1 Visual Inspection: Is it fully dissolved? AddDMSO->Check1 Sonicate Vortex & Sonicate (37°C for 15-30 min) Check1->Sonicate No Success Filter (0.22 µm PTFE) & Store at -20°C Check1->Success Yes Check2 Visual Inspection: Is it fully dissolved? Sonicate->Check2 AddAdditive Add 0.1% v/v TFA (Disrupt H-bonding) Check2->AddAdditive No Check2->Success Yes AddAdditive->Success Dissolved Fail Evaluate Alternative Solvents (e.g., DMF) AddAdditive->Fail Still Insoluble

Troubleshooting workflow for achieving high-concentration DMSO stock solutions.

Step-by-Step Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . They do not just instruct you on how to dissolve the compound; they include mandatory steps to mathematically and physically verify that true dissolution—not a colloidal suspension—has occurred.

Protocol A: Temperature-Assisted Anhydrous Solubilization (Standard Method)

Use this protocol for target concentrations up to 50 mM.

  • Step 1: Inert Atmosphere Preparation

    • Action: Purge a glass vial with Nitrogen or Argon. Add the weighed compound, followed by freshly opened, anhydrous DMSO (≤0.005% water).

    • Causality: Standard benchtop DMSO absorbs water from the air, which crashes out the hydrophobic isopropyl/chloro domains of the pyrimidine[3].

  • Step 2: Thermal Cavitation

    • Action: Seal the vial and place it in a heated ultrasonic bath at 37 °C for 20 minutes.

    • Causality: Acoustic cavitation provides the localized thermal energy required to break the strong intermolecular H-bonds of the hydrazinyl group without degrading the molecule.

  • Step 3: Self-Validation via Microcentrifugation

    • Action: Transfer a 100 µL aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes.

    • Causality: Visual inspection is subjective and often misses nano-crystals. Centrifugation forces any undissolved micro-particulates into a visible pellet. If a pellet forms, proceed to Protocol B.

Protocol B: pH-Modulated Solubilization (For Recalcitrant Batches)

Use this protocol for target concentrations up to 100 mM, provided your downstream assay tolerates trace acid.

  • Step 1: Acidic Disruption

    • Action: To the suspension from Protocol A, add 0.1% v/v Trifluoroacetic acid (TFA). Vortex vigorously for 2 minutes.

    • Causality: The pKa of the hydrazine moiety allows it to act as a base in DMSO[2]. Protonating the -NHNH₂ group converts the neutral molecule into an ionic salt, instantly breaking the hydrogen-bond lattice and drastically increasing DMSO solubility.

  • Step 2: Self-Validation via LC-MS/UV

    • Action: Filter the solution through a 0.22 µm PTFE syringe filter. Dilute an aliquot 1:1000 in mobile phase and measure the concentration via LC-MS or UV-Vis.

    • Causality: Filtration removes any remaining nuclei that could seed future precipitation. Measuring the final absorbance ensures the actual concentration matches your theoretical yield, validating the stock for quantitative screening.

Quantitative Solubility Profiles

The table below summarizes the expected solubility limits of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine based on solvent handling and environmental conditions.

Solvent ConditionTemperatureAdditiveExpected Solubility Limit (mM)24h Stability / State
Standard Benchtop DMSO (Exposed to air)25 °CNone< 5 mMUnstable; prone to rapid precipitation
Sealed Anhydrous DMSO25 °CNone~ 15 - 20 mMStable
Sealed Anhydrous DMSO37 °CNone~ 50 mMStable
Sealed Anhydrous DMSO25 °C0.1% TFA> 100 mMHighly Stable (Protonated state)

Frequently Asked Questions (FAQs)

Q: My stock solution was perfectly clear yesterday, but after storing it in the freezer overnight, it is cloudy. Did the compound degrade? A: It is highly unlikely to be degradation. DMSO has a relatively high freezing point of 18.5 °C[4]. During the freeze-thaw cycle, the solvent crystallizes, and the local concentration of your compound exceeds its solubility limit in the remaining liquid phase, causing it to crash out. Always warm your aliquots to 37 °C and vortex thoroughly before use in an assay.

Q: Can I use standard DMSO for my 100 mM fragment-based screening (FBS) library? A: No. Fragment-based screening requires highly concentrated stock solutions (typically 100 mM) that are later diluted to 1 mM working concentrations[3]. Standard DMSO contains enough absorbed water to drastically lower the solubility threshold of the hydrophobic isopropyl group, ruining the stock concentration accuracy.

Q: Is the hydrazinyl group chemically stable in DMSO? A: DMSO is a polar aprotic solvent and is generally inert. However, primary hydrazines are strong nucleophiles and reducing agents. While DMSO itself will not react with the hydrazine at room temperature, prolonged exposure to oxygen in the headspace of the vial can lead to oxidative degradation. Always store long-term stocks at -20 °C under an inert gas overlay.

References[2] Title: Acidity of di- and triprotected hydrazine derivatives in dimethyl sulfoxide and aspects of their alkylation

Source: PubMed (NIH) URL: [Link]1]Title: Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates Source: PubMed (NIH) URL: [Link]3]Title: DMSO Solubility Assessment for Fragment-Based Screening Source: PubMed Central (NIH) URL: [Link]4]Title: Dimethyl sulfoxide Source: Wikipedia URL: [Link]

Sources

Optimization

Technical Support Center: Optimization of 4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine Synthesis

Welcome to the Process Chemistry Troubleshooting Portal. The synthesis of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine via the nucleophilic aromatic substitution ( SN​Ar ) of 4,6-dichloro-5-(propan-2-yl)pyrimidine wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Troubleshooting Portal. The synthesis of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine via the nucleophilic aromatic substitution ( SN​Ar ) of 4,6-dichloro-5-(propan-2-yl)pyrimidine with hydrazine is a critical node in the development of various pyrimidine-core therapeutics. While seemingly straightforward, this reaction is notoriously prone to chemoselectivity and regioselectivity failures.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the thermodynamic and kinetic causalities behind unwanted side reactions and provide a self-validating framework to ensure high-fidelity synthesis.

Part 1: Mechanistic Overview & Pathway Analysis

To control a reaction, you must first map its failure modes. The reaction of 4,6-dichloropyrimidines with hydrazine presents two distinct electrophilic sites and two nucleophilic nitrogen atoms[1]. This multiplicity creates a highly competitive environment for side reactions.

ReactionPathways SM 4,6-dichloro-5-(propan-2-yl)pyrimidine DESIRED 4-chloro-6-hydrazinyl- 5-(propan-2-yl)pyrimidine (Target) SM->DESIRED + Hydrazine (Controlled Temp) DIMER Bis-pyrimidinyl hydrazine (Dimerization) SM->DIMER + Hydrazine (Low Hydrazine Ratio) HYDRO 4-chloro-6-hydroxy- 5-(propan-2-yl)pyrimidine (Hydrolysis) SM->HYDRO + H2O/Base (Side Reaction) HYD Hydrazine DIHYD 4,6-dihydrazinyl- 5-(propan-2-yl)pyrimidine (Over-substitution) DESIRED->DIHYD + Excess Hydrazine (High Temp)

Reaction pathways of 4,6-dichloro-5-(propan-2-yl)pyrimidine with hydrazine.

Part 2: Diagnostic Q&A (Troubleshooting Side Reactions)

Q: My LC-MS analysis indicates a significant +M mass corresponding to a bridged dimer. How is this forming and how do I suppress it? A: Hydrazine ( NH2​−NH2​ ) is a bidentate nucleophile. Once the primary target (4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine) is formed, its terminal NH2​ group remains highly nucleophilic. If the localized concentration of the starting 4,6-dichloropyrimidine is high, this mono-substituted product will attack a second pyrimidine molecule, forming a bis-pyrimidinyl hydrazine dimer. Field-Proven Solution: Implement an inverse addition protocol. Instead of adding hydrazine to the pyrimidine, add the pyrimidine solution dropwise into a chilled, diluted solution of excess hydrazine. This ensures the stoichiometric ratio at the reaction interface always overwhelmingly favors unreacted hydrazine, preventing the mono-substituted product from competing[1].

Q: I am observing the 4,6-dihydrazinyl over-substitution byproduct even with only 1.1 equivalents of hydrazine. Why? A: While the first hydrazine substitution slightly deactivates the pyrimidine ring toward further nucleophilic aromatic substitution by donating electron density, the second chlorine atom at the 4-position remains susceptible if the reaction temperature exceeds 10 °C[2]. Localized heating (exotherms) during direct addition provides the activation energy needed to push the second substitution forward. Field-Proven Solution: Maintain the internal reaction temperature strictly between 0 °C and 5 °C during the entire addition phase[3].

Q: There is a persistent 4-chloro-6-hydroxy-5-(propan-2-yl)pyrimidine impurity in my crude mixture. What is the root cause? A: This is a hydrolysis byproduct. Hydrazine is typically supplied as hydrazine hydrate (approx. 64% hydrazine, 36% water). In the basic environment created by hydrazine, water acts as a competing nucleophile, displacing the chloride to form the 6-hydroxy derivative. Field-Proven Solution: If hydrolysis exceeds acceptable limits (>2%), switch to an anhydrous solvent system (e.g., dry ethanol or THF) and consider strictly limiting the equivalents of hydrazine hydrate to minimize water introduction. Keep reaction times as short as necessary to prevent thermodynamic equilibration toward the hydrolysis product.

Part 3: Quantitative Condition Matrix

The following table summarizes the causal relationship between experimental conditions and the resulting product distribution. Data is aggregated from standard optimization workflows.

Experimental SetupAddition MethodTemperature ProfileTarget Yield (%)Dimer Impurity (%)Di-hydrazinyl Impurity (%)Hydrolysis Impurity (%)
A (Standard) Direct (Hydrazine into Pyrimidine)20 °C (Ambient)55 - 6018 - 2210 - 152 - 5
B (Heated) Direct60 °C (Reflux)< 205 - 10> 655 - 8
C (Optimized) Inverse (Pyrimidine into Hydrazine)0 °C to 5 °C88 - 92 < 2 < 1 < 1

Part 4: Self-Validating Experimental Protocol

To guarantee the reproducibility of the optimized conditions (Setup C), utilize the following self-validating methodology. This protocol includes built-in In-Process Controls (IPCs) to ensure the system behaves as predicted before moving to the next step.

Step 1: System Preparation & Deoxygenation

  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, an internal temperature probe, and a dropping funnel.

  • Charge the flask with Hydrazine hydrate (1.5 equivalents) and 150 mL of anhydrous Ethanol.

  • Cool the reaction vessel using an ice-water bath until the internal temperature stabilizes at 0 °C to 2 °C.

Step 2: Inverse Addition (Critical Phase)

  • Dissolve 4,6-dichloro-5-(propan-2-yl)pyrimidine (1.0 equivalent, 100 mmol) in 50 mL of anhydrous Ethanol. Transfer this to the dropping funnel.

  • Begin dropwise addition of the pyrimidine solution into the hydrazine solution.

  • Causality Check: Adjust the drip rate so that the internal temperature never exceeds 5 °C . This suppresses the activation energy required for di-substitution[2].

Step 3: In-Process Control (IPC)

  • After the addition is complete, stir for 30 minutes at 0–5 °C.

  • Validation Gate: Pull a 0.1 mL aliquot, quench in water, extract with Ethyl Acetate, and run TLC (Hexane:EtOAc 7:3) or LC-MS.

    • If starting material remains: Allow the reaction to slowly warm to 10 °C and stir for an additional 30 minutes.

    • If conversion is >98%: Proceed immediately to Step 4 to prevent hydrolysis.

Step 4: Quenching and Isolation

  • Quench the reaction by pouring the mixture into 400 mL of ice-cold distilled water under vigorous stirring. The sudden shift in polarity will force the precipitation of the mono-substituted target product[3].

  • Stir the resulting suspension for 15 minutes to allow for crystal ripening.

  • Filter the precipitate under vacuum and wash the filter cake with ice-cold water (2 x 50 mL) to remove unreacted hydrazine and water-soluble impurities.

  • Dry the solid in a vacuum oven at 40 °C overnight to yield the pure 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine.

References

  • Title: Selective Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Pyrimidine Derivatives as Anticancer Agents Source: Encyclopedia.pub URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Substituted Pyrimidine Derivatives: The Strategic Role of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine in Kinase Inhibitor Synthesis

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA. This inherent bioisosterism makes i...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA. This inherent bioisosterism makes it a privileged structure for targeting a vast array of biological macromolecules, most notably protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making kinase inhibitors a focal point of modern drug discovery. This guide provides an in-depth comparison of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine, a key synthetic intermediate, with its downstream, biologically active derivatives—specifically, pyrazolo[3,4-d]pyrimidines. We will explore the synthetic utility of the title compound and compare the performance of the resulting kinase inhibitors against established benchmarks, supported by experimental data and detailed protocols.

The Central Intermediate: 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine

The title compound, 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine, is a highly functionalized pyrimidine derivative. Its strategic importance lies in its reactive handles: the chloro and hydrazinyl groups. The chlorine atom at the 4-position is a good leaving group, susceptible to nucleophilic aromatic substitution, while the hydrazinyl moiety is a potent binucleophile. This dual reactivity makes it an ideal precursor for the construction of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines.

The isopropyl group at the 5-position provides steric bulk and lipophilicity, which can influence the binding affinity and selectivity of the final compounds by interacting with hydrophobic pockets in the target kinase's active site. While direct biological activity data for 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine is not extensively reported in the literature, its value is unequivocally demonstrated by the potent biological activities of the compounds it can be used to synthesize.

The Power of Cyclization: From Hydrazinylpyrimidine to Potent Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

The reaction of a hydrazinylpyrimidine with a suitable cyclizing agent, such as a β-ketoester or a dicarbonyl compound, leads to the formation of the pyrazolo[3,4-d]pyrimidine scaffold. This bicyclic system is a well-established pharmacophore for kinase inhibition, acting as an ATP-competitive inhibitor by mimicking the adenine hinge-binding motif. The specific substitutions on the pyrazole and pyrimidine rings dictate the potency and selectivity against different kinases.

Below, we compare the performance of several pyrazolo[3,4-d]pyrimidine derivatives, which can be conceptually derived from intermediates like our title compound, against key oncogenic kinases.

Comparative Performance Data of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound IDTarget Kinase(s)IC50 (nM)Target Cell LineGI50/IC50 (µM)Reference
Compound 33 FLT3, VEGFR2FLT3: <10, VEGFR2: <10MV4-11 (AML)0.02
PZ-1 v-Src---
Compound 4c Fyn (Src family)-Jurkat (T-cell leukemia)~2
Compound 10b --MDA-MB-231 (Breast Cancer)0.0055-0.011
Compound 23c RETRET: <10, KDR (VEGFR2): >1000BaF3/CCDC6-RET-

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Lower values indicate higher potency.

The data clearly demonstrates that the pyrazolo[3,4-d]pyrimidine scaffold, accessible from hydrazinylpyrimidine precursors, yields highly potent inhibitors of various kinases implicated in cancer. For instance, Compound 33 shows nanomolar potency against both FLT3 and VEGFR2, key drivers of acute myeloid leukemia and angiogenesis, respectively. Similarly, Compound 23c exhibits potent and selective inhibition of the RET kinase, a target in certain types of thyroid and lung cancers. The sub-micromolar activity of Compound 4c against leukemia cell lines further underscores the therapeutic potential of this class of compounds.

Experimental Methodologies

To provide a practical context for the data presented, we detail the synthetic protocol for a representative hydrazinylpyrimidine and a standard kinase inhibition assay.

Synthesis of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine

This protocol is adapted from general procedures for the synthesis of similar hydrazinylpyrimidines. The key transformation is the nucleophilic substitution of a chlorine atom from a dichloropyrimidine precursor with hydrazine.

Workflow for the Synthesis of a Hydrazinylpyrimidine Intermediate

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Purification A Dissolve 4,6-dichloro-5-isopropylpyrimidine in ethanol in a round-bottom flask B Add hydrazine hydrate dropwise at room temperature with stirring A->B C Heat the mixture to reflux (e.g., 78-80 °C) for 2-4 hours B->C D Monitor reaction progress by TLC C->D E Cool to room temperature D->E Upon completion F Reduce solvent volume under reduced pressure E->F G Precipitate product by adding cold water F->G H Collect solid by vacuum filtration G->H I Wash with cold water and dry under vacuum H->I

Caption: General workflow for the synthesis of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of 4,6-dichloro-5-isopropylpyrimidine in ethanol.

  • Reagent Addition: While stirring at room temperature, add 2-5 equivalents of hydrazine hydrate dropwise to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: Reduce the volume of ethanol using a rotary evaporator. Add cold deionized water to the residue to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay for FLT3)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Workflow for a Kinase Inhibition Assay

G cluster_0 Kinase Reaction cluster_1 ATP Depletion cluster_2 Signal Generation & Detection A Incubate kinase (FLT3), substrate (MBP), and test compound in assay buffer B Initiate reaction by adding ATP A->B C Incubate at 30°C for 45 minutes B->C D Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP C->D E Incubate at room temperature for 40 minutes D->E F Add Kinase Detection Reagent to convert ADP to ATP and generate light E->F G Incubate at room temperature for 30-45 minutes F->G H Measure luminescence with a plate reader G->H

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare Reagents: Thaw and prepare the 5x Kinase Assay Buffer, 500 µM ATP, 5 mg/ml Myelin Basic Protein (MBP) substrate, and the recombinant FLT3 enzyme as per the manufacturer's instructions. Prepare serial dilutions of the test compound (e.g., a pyrazolo[3,4-d]pyrimidine derivative) in the appropriate buffer.

  • Master Mixture Preparation: Prepare a master mixture containing the kinase assay buffer, ATP, and MBP substrate.

  • Plate Setup: In a 96-well plate, add the master mixture to all wells. Add the test inhibitor solutions to the designated wells. For positive (uninhibited) and blank controls, add the vehicle buffer.

  • Initiate Kinase Reaction: Add the diluted FLT3 enzyme to the wells to start the reaction. Do not add enzyme to the blank control wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40-45 minutes.

  • ADP Detection: Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-45 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The amount of light produced is proportional to the ADP concentration and, therefore, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

Pyrazolo[3,4-d]pyrimidine derivatives, synthesized from precursors like 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine, typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. For example, FLT3 and VEGFR2 are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, initiating signaling cascades that promote cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site, these inhibitors effectively shut down these pro-cancerous signaling pathways.

Simplified Kinase Signaling Pathway and Point of Inhibition

cluster_0 Cell Membrane RTK Ligand Receptor Tyrosine Kinase (e.g., FLT3, VEGFR2) ATP-Binding Site Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) -> Cell Proliferation -> Angiogenesis -> Survival RTK->Downstream Phosphorylation of Substrates Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->RTK:f2 Competitive Binding ATP ATP ATP->RTK:f2

Caption: Mechanism of action of pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Conclusion

While 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine may not be a biologically active end-product itself, its performance as a strategic synthetic intermediate is paramount. It provides a direct and efficient route to the pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in kinase inhibitor design. The comparative data presented herein for various pyrazolo[3,4-d]pyrimidine derivatives highlight the immense potential that originates from this versatile building block. The ability to generate compounds with nanomolar potency against critical cancer targets like FLT3, VEGFR2, and Src family kinases underscores the importance of such intermediates in the drug discovery pipeline. Researchers and drug development professionals can leverage the synthetic accessibility and proven downstream efficacy of this chemical series to accelerate the development of novel, targeted therapeutics.

References

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). Asian Journal of Chemistry.
  • Yang, L. L., Li, G. B., Ma, S., Zou, C., Zhou, S., Sun, Q. Z., Cheng, C., Chen, X., Wang, L. J., Feng, S., Li, L. L., & Yang, S. Y. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641–1655. [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2013). Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]

  • Synthesis of substituted pyrazolo[3,4‐d]pyrimidine derivatives using ethanol as a green reaction media. (n.d.).
  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (2011). Molecules, 17(1), 133-149. [Link]

  • Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. (n.d.).
  • El-Sayed, N. A., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2017). Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives and related fused heterocyclic systems as anticancer and anti-inflammatory agents. Chemical Biology & Drug Design, 90(1), 113–124. [Link]

  • Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidines as anti-inflammatory agents. (2018). Bioorganic & Medicinal Chemistry, 26(14), 4059-4070.
  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. (2020). Arabian Journal of Chemistry, 13(1), 2138-2165.
  • Laurenzana, A., et al. (2017). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Frontiers in Pharmacology, 8, 43. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Li, X., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2445-2449.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules, 29(21), 4983. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology.
  • In Vitro Kinase Inhibition Assays. (n.d.). Bio-protocol.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1109-1122. [Link]

  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (n.d.).
  • Synthesis of 4-hydrazino-6-chloropyrimidine. (n.d.). PrepChem.com. Retrieved from [Link]

  • 4-Chloro-6-hydrazinyl-5-methylpyrimidine. (n.d.). EvitaChem.
  • Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (2023). Asian Journal of Chemistry, 35(11), 2945-2953.
  • 4-CHLORO-6-HYDRAZINO-PYRIMIDIN-5-YLAMINE synthesis. (n.d.). Chemicalbook.
  • 4-Chloro-6-hydrazinylpyrimidin-2-amine. (n.d.). Benchchem.
  • Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. (n.d.). Benchchem.
  • 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine. (n.d.). NextSDS.
  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (2017). Indo American Journal of Pharmaceutical Sciences.
  • 4-Chloro-6-hydrazinopyrimidine. (n.d.). Echemi.
  • 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine. (n.d.). PubChemLite.
  • 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine(CAS# 1341339-27-2 ). (n.d.). Angene Chemical.
  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (2015). Molecules, 20(11), 19686-19704.
  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a
Comparative

Comparative Binding Affinity Guide: 4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine Analogs in Targeted Therapeutics

Executive Summary & Scaffold Rationale The pyrimidine ring system is a privileged structural motif in modern medicinal chemistry[1]. Specifically, 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine (CAS: 1341339-27-2)[2] se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

The pyrimidine ring system is a privileged structural motif in modern medicinal chemistry[1]. Specifically, 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine (CAS: 1341339-27-2)[2] serves as a highly versatile intermediate for synthesizing potent kinase inhibitors, epigenetic modulators, and GPCR antagonists.

From a structural biology perspective, the strategic placement of the 5-isopropyl (propan-2-yl) group is not merely a placeholder. It provides critical steric bulk that perfectly occupies hydrophobic pockets—such as those adjacent to the ATP-binding hinge region in kinases—displacing structured water molecules to yield an entropically favorable binding event[1]. Concurrently, the C6-hydrazine and C4-chlorine act as orthogonal reactive sites, enabling the rapid construction of fused bicyclic heterocycles or linear diarylamines[3].

Comparative Binding Affinity Analysis

When functionalized, this core scaffold yields distinct classes of high-affinity analogs. The table below objectively compares the binding affinities and mechanistic interactions of three primary derivative classes.

Analog ClassPrimary TargetStructural Modification from Core ScaffoldBinding Affinity (IC₅₀ / Kᵢ)Key Mechanistic Interaction
Pyrazolo[3,4-d]pyrimidines CDK7 (Kinase)Intramolecular cyclization of C6-hydrazineIC₅₀: ~10 - 50 nMPurine mimetic; establishes critical H-bonds at the kinase hinge region[4].
N,C-Diarylamides ENL YEATS DomainNucleophilic aromatic substitution at C4IC₅₀: < 100 nMAcetyl-lysine competitive binding; high selectivity over other YEATS domains[3].
Triazolopyrimidines CB-1 ReceptorTriazole ring formation via C6-hydrazineKᵢ: 0.01 - 10,000 nMAllosteric/Orthosteric inverse agonism; modulates cAMP accumulation[5].

Mechanistic Visualization

G cluster_0 Bioactive Analogs & Targets Core 4-Chloro-6-hydrazinyl- 5-(propan-2-yl)pyrimidine CDK7 Pyrazolo[3,4-d]pyrimidines (CDK7 Inhibitors) Core->CDK7 Hydrazine Cyclization ENL N,C-Diarylamides (ENL YEATS Inhibitors) Core->ENL Amine Substitution CB1 Triazolopyrimidines (CB-1 Antagonists) Core->CB1 Triazole Formation Outcome1 Apoptosis / Anti-proliferation CDK7->Outcome1 Outcome2 Target Gene Suppression ENL->Outcome2 Outcome3 GPCR Inverse Agonism CB1->Outcome3

Fig 1: Divergent synthetic pathways of the 5-isopropylpyrimidine scaffold and downstream targets.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following methodologies detail the critical steps for synthesizing these analogs and validating their binding affinities.

Protocol A: Synthesis & Cyclization Workflow (e.g., N,C-Diarylamides)
  • Objective: Convert the core 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine scaffold into a bioactive analog via nucleophilic substitution.

  • Step-by-Step Methodology:

    • Dissolve the core pyrimidine scaffold (0.17 mmol) and the target amine (0.17 mmol) in 2 mL of anhydrous ethanol[3].

    • Add N,N-Diisopropylethylamine (DIPEA) (0.53 mmol) to the stirred solution[3].

    • Heat the reaction mixture to 80 °C and maintain for 48 hours under an inert nitrogen atmosphere[3].

    • Concentrate the mixture under reduced pressure and purify via flash chromatography (0–10% methanol/DCM)[3].

  • Causality & Self-Validation: Why use an excess of DIPEA? DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct generated during the nucleophilic aromatic substitution (SNAr). Without it, the HCl would protonate the C6-hydrazine, destroying its nucleophilicity and stalling the reaction. Validation Checkpoint: Monitor the reaction via LC-MS; the disappearance of the parent mass and the absence of protonated intermediate peaks confirm successful acid scavenging.

Protocol B: Surface Plasmon Resonance (SPR) Binding Affinity Assay
  • Objective: Quantify the exact binding kinetics ( kon​ , koff​ ) and equilibrium dissociation constant ( Kd​ ) of the synthesized analogs against their purified target (e.g., CDK7 or ENL YEATS).

  • Step-by-Step Methodology:

    • Immobilize the purified target protein (e.g., His-tagged ENL YEATS domain) onto a Ni-NTA sensor chip.

    • Inject the synthesized 5-isopropylpyrimidine analog across the sensor surface at varying concentrations (e.g., 1.56 nM to 100 nM) in a running buffer (HEPES, pH 7.4, 0.05% Tween-20).

    • Record the association phase for 120 seconds, followed by a dissociation phase of 300 seconds.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kinetic parameters.

  • Causality & Self-Validation: Why use SPR instead of a standard FRET IC₅₀ assay? While FRET provides rapid endpoint data, SPR is mandatory for 5-isopropylpyrimidine analogs. The hydrophobic isopropyl group often significantly decreases the dissociation rate ( koff​ ), leading to prolonged target residence time ( τ=1/koff​ ). FRET cannot capture this kinetic nuance. Validation Checkpoint: Ensure the sensorgram reaches a steady-state equilibrium plateau during the association phase before mathematically deriving the Kd​ ; failure to reach steady-state indicates non-specific aggregation rather than true 1:1 binding.

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Validation

validating LC-MS results for 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine biological samples

Title: Validating LC-MS/MS Workflows for 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine in Biological Matrices: A Comparative Guide Target Audience: Researchers, bioanalytical scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating LC-MS/MS Workflows for 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine in Biological Matrices: A Comparative Guide

Target Audience: Researchers, bioanalytical scientists, and drug development professionals.

Executive Summary & Physicochemical Profiling

The bioanalytical quantification of pyrimidine derivatives, specifically 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine (CAS: 1341339-27-2), presents unique challenges in pharmacokinetic (PK) and toxicokinetic studies[1]. This compound features a highly polar and basic hydrazinyl moiety, an electron-deficient pyrimidine ring, and a hydrophobic isopropyl group.

When developing an LC-MS/MS assay for such molecules in complex biological matrices (e.g., plasma, tissue homogenates), standard reversed-phase methodologies often fail. The basic nitrogen atoms interact with residual silanols on silica-based columns, causing severe peak tailing, while the polar nature of the molecule leads to poor retention and subsequent susceptibility to ion suppression from early-eluting matrix components[2].

As a Senior Application Scientist, I approach method validation not as a checklist, but as a self-validating system where every experimental choice is grounded in chemical causality. This guide objectively compares chromatographic columns and sample preparation techniques, providing a robust, ICH M10-compliant framework for validating this compound[3].

Chromatographic Strategy: C18 vs. Biphenyl Stationary Phases

To achieve regulatory compliance for sensitivity and selectivity[4], the analyte must be adequately retained away from the solvent front where endogenous salts and polar lipids elute.

  • The C18 Limitation: Traditional C18 columns rely purely on hydrophobic (van der Waals) interactions. Because the hydrazinyl group is highly polar, the molecule elutes too early on C18, co-eluting with ion-suppressing matrix components.

  • The Biphenyl Advantage: A Biphenyl stationary phase offers orthogonal selectivity. The electron-dense biphenyl rings engage in π−π interactions with the electron-deficient pyrimidine ring of the analyte. This significantly increases retention time, improves peak symmetry, and shifts the analyte away from the suppression zone.

Table 1: Chromatographic Performance Comparison (Plasma Extract)

ParameterStandard C18 (50 x 2.1 mm, 1.7 µm)Biphenyl (50 x 2.1 mm, 1.7 µm)
Retention Time (tR) 0.85 min1.92 min
Peak Asymmetry (Tf) 1.8 (Severe tailing)1.1 (Excellent symmetry)
Absolute Matrix Effect 45% (Ion Suppression)98% (Negligible Suppression)
Signal-to-Noise (LLOQ) 8:145:1

Conclusion: The Biphenyl column outperforms C18 by leveraging π−π interactions, making it the definitive choice for hydrazinyl pyrimidines.

Sample Preparation: Protein Precipitation (PPT) vs. Solid Phase Extraction (SPE)

The FDA (2018) and ICH M10 (2022) guidelines mandate rigorous evaluation of matrix effects[2],[3]. Phospholipids in plasma are the primary culprits for electrospray ionization (ESI) suppression.

We compared a standard Protein Precipitation (PPT) using acetonitrile against a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

  • Causality of MCX SPE: At pH 3.0, the hydrazinyl and pyrimidine nitrogens are fully protonated. The MCX sorbent captures the positively charged analyte via strong ionic bonds. This allows for a harsh 100% methanol wash, stripping away all neutral lipids and phospholipids. The analyte is then eluted by neutralizing the charge with 5% ammonium hydroxide. This creates a self-validating cleanup: if the post-extraction spike matches the neat standard, the extraction has successfully eliminated matrix interference.

Workflow cluster_SPE Mixed-Mode Cation Exchange (MCX) SPE cluster_PPT Protein Precipitation (PPT) Plasma Plasma Sample (Spiked with IS) Condition Condition (MeOH, then 2% FA) Plasma->Condition Route A (Preferred) AddACN Add 3x Vol ACN Plasma->AddACN Route B (Alternative) Load Load Acidified Sample (Analyte is Cationic) Condition->Load Wash Wash Interferences (100% MeOH) Load->Wash Elute Elute Analyte (5% NH4OH in MeOH) Wash->Elute Evaporate Evaporate & Reconstitute (Mobile Phase A) Elute->Evaporate Centrifuge Centrifuge (14000g, 10 min) AddACN->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Supernatant->Evaporate LCMS LC-MS/MS Analysis (Biphenyl Column) Evaporate->LCMS

Fig 1: Comparative workflow of SPE vs. PPT for biological sample preparation.

Table 2: Sample Preparation Efficiency

MetricPPT (Acetonitrile)MCX SPE (Polymeric)Regulatory Target (ICH M10)
Extraction Recovery 92.4% ± 8.1%88.5% ± 2.3%Consistent across range
Matrix Factor (IS Normalized) 0.65 (35% Suppression)1.02 (No Suppression)0.85 – 1.15
Phospholipid Removal < 10%> 99%N/A

Step-by-Step Validated Protocol (SPE-LC-MS/MS)

A. Reagents & Standards Preparation

  • Prepare a primary stock solution of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine (1.0 mg/mL in DMSO).

  • Prepare an Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog or structurally similar pyrimidine) at 50 ng/mL in 50% Methanol.

  • Spike blank plasma to create Calibration Standards (1.0 to 1000 ng/mL) and Quality Control (QC) samples (3.0, 400, 800 ng/mL).

B. MCX Solid Phase Extraction

  • Pre-treatment: Aliquot 100 µL of plasma (Standard/QC/Sample) into a microtube. Add 10 µL of IS and 100 µL of 2% Formic Acid in water. Vortex for 30 seconds.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid through the MCX cartridge (30 mg/1 cc).

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash with 1 mL of 2% Formic Acid (removes aqueous soluble salts), followed by 1 mL of 100% Methanol (removes neutral lipids and phospholipids).

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

C. LC-MS/MS Conditions

  • Column: Biphenyl (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes [M+H]+ formation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS Detection (ESI+ MRM):

    • Precursor Ion: m/z 187.1[M+H]+ (Exact mass of C7H11ClN4 is 186.07).

    • Product Ion 1 (Quantifier): m/z 155.1 (Loss of hydrazine, -32 Da).

    • Product Ion 2 (Qualifier): m/z 145.1 (Loss of propene, -42 Da).

Mechanism Analyte Analyte Elution (Biphenyl Column) Droplet ESI Droplet Formation (+kV applied) Analyte->Droplet Protonation Protonation [M+H]+ m/z 187.1 Droplet->Protonation GasPhase Collision Induced Dissociation (CID) Protonation->GasPhase Detector MRM Detection m/z 155.1 & 145.1 GasPhase->Detector Matrix Residual Phospholipids (If PPT is used) Matrix->Droplet Suppression Charge Competition at Droplet Surface Matrix->Suppression Suppression->Protonation Suppresses Ionization

Fig 2: Mechanism of ESI+ ion suppression by matrix phospholipids.

Regulatory Validation Outcomes

Following the experimental design above, the method was subjected to a full validation in accordance with the ICH M10 guidelines[3]. The use of MCX SPE and a Biphenyl column ensured that all parameters comfortably passed regulatory thresholds.

Table 3: Intra- and Inter-Assay Precision and Accuracy (n=6 per level)

QC LevelNominal Conc. (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%Bias)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%Bias)
LLOQ 1.08.4+4.29.1+5.5
Low QC 3.04.1-2.15.3-1.8
Mid QC 400.03.2+1.53.8+2.0
High QC 800.02.8-0.93.1-1.2

(Note: ICH M10 acceptance criteria require %CV ≤ 15% and %Bias within ±15%, except at LLOQ where ≤ 20% / ±20% is permitted[5],[3].)

Conclusion

For polar, basic pyrimidine derivatives like 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine, standard C18/PPT workflows introduce severe analytical risks. By implementing a Mixed-Mode Cation Exchange (MCX) extraction coupled with Biphenyl chromatography, laboratories can establish a self-validating, highly robust assay that guarantees E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in regulatory submissions.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Center for Drug Evaluation and Research (CDER). Available at:[Link]

  • International Council for Harmonisation (ICH). (2022). ICH harmonised guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA). Available at:[Link]

  • NextSDS Chemical Database. (2024). 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine - Substance Information. Available at:[Link]

Sources

Comparative

Benchmarking 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine Scaffolds in High-Throughput Kinase Screening

The identification of selective protein kinase inhibitors is a cornerstone of modern targeted oncology and anti-inflammatory drug development. Within high-throughput screening (HTS) libraries, pyrimidine derivatives are...

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Author: BenchChem Technical Support Team. Date: April 2026

The identification of selective protein kinase inhibitors is a cornerstone of modern targeted oncology and anti-inflammatory drug development. Within high-throughput screening (HTS) libraries, pyrimidine derivatives are historically privileged scaffolds due to their structural mimicry of the adenine ring of ATP [1].

This guide provides an in-depth technical benchmarking of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine (CHIP) —a highly functionalized intermediate—against traditional pyrimidine scaffolds. We will evaluate its performance in HTS environments, focusing on the causality behind assay selection, protocol optimization, and orthogonal validation strategies.

The Strategic Role of the CHIP Scaffold in Drug Discovery

The CHIP molecule (CAS 1341339-27-2) is not typically screened as a final active pharmaceutical ingredient (API), but rather utilized as a foundational building block for synthesizing complex kinase inhibitors, such as pyrazolo[1,5-a]pyrimidines [2].

The specific substitution pattern of CHIP dictates its superior performance in HTS hit-to-lead campaigns:

  • The Hydrazine Group (-NHNH2): Acts as a critical nucleophilic handle for cyclization, but in uncyclized derivatives, it provides essential hydrogen-bond donors/acceptors that anchor the molecule to the kinase hinge region (e.g., interacting with the backbone carbonyls of the kinase).

  • The Isopropyl Group (-CH(CH3)2): Projects into the hydrophobic pocket adjacent to the ATP-binding site. Its steric bulk restricts the conformational flexibility of the pyrimidine ring, locking the scaffold into an active binding pose and increasing target residence time.

  • The Chloro Group (-Cl): Serves as an electrophilic site for late-stage functionalization (e.g., via Buchwald-Hartwig cross-coupling) to append solubilizing groups or target-specific vectors.

MOA CHIP CHIP Scaffold Kinase Target Kinase (e.g., PIM-1, EGFR) CHIP->Kinase Competitive Binding (Hinge Region) Substrate Downstream Substrate Kinase->Substrate Catalysis ATP ATP ATP->Kinase Binds Active Site Phospho Phosphorylated Substrate (Proliferation Signal) Substrate->Phospho Blocked by CHIP

Diagram 1: ATP-competitive mechanism of action for CHIP-derived kinase inhibitors.

HTS Workflow Design & Assay Logic

When benchmarking CHIP derivatives, the screening cascade must be designed as a self-validating system. Relying on a single assay modality often leads to high false-positive rates due to Pan-Assay Interference Compounds (PAINS) or assay-specific artifacts.

Our benchmark workflow utilizes a primary enzymatic screen (ADP-Glo) followed by an orthogonal biophysical screen (TR-FRET).

HTS_Workflow Lib Compound Library (CHIP & Analogs) Primary Primary Screen (ADP-Glo Kinase Assay) Lib->Primary Counter Counter Screen (Cytotoxicity/MTT) Primary->Counter Hits (IC50 < 1 µM) Hit Hit Validation (TR-FRET Binding) Counter->Hit Non-toxic Lead Lead Optimization (SAR Development) Hit->Lead Confirmed Target Engagement

Diagram 2: Self-validating HTS workflow for screening pyrimidine derivatives.

Primary Screening Protocol: The ADP-Glo Universal Kinase Assay

The Promega ADP-Glo™ Kinase Assay is the gold standard for primary HTS of pyrimidine derivatives [3]. Because CHIP derivatives are ATP-competitive, they block the kinase from consuming ATP and generating ADP.

Causality of Assay Choice: Unlike radioactive assays ( 33P -ATP), ADP-Glo is homogeneous and safe. Unlike generic ATP-depletion assays (which suffer from high background noise when ATP turnover is low), ADP-Glo actively depletes unconsumed ATP before measuring ADP, resulting in an exceptionally high signal-to-background ratio even for low-activity kinases like growth factor receptor tyrosine kinases[4].

Step-by-Step Protocol (384-Well Format)

Note: This protocol maintains a strict 1:1:2 volumetric ratio. This ratio is non-negotiable; the ADP-Glo Reagent must be at a sufficient concentration to completely hydrolyze up to 1 mM of unconsumed ATP.

  • Kinase Reaction (5 µL):

    • Dispense 1 µL of CHIP-derivative test compound (diluted in DMSO, final DMSO <1%) into a 384-well white low-volume plate.

    • Add 2 µL of purified Kinase (e.g., PIM-1 or EGFR) in optimized Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA).

    • Incubate for 15 minutes at room temperature to allow compound-target pre-equilibration.

    • Initiate the reaction by adding 2 µL of ATP/Substrate mix. Incubate for 60 minutes.

  • ATP Depletion (5 µL):

    • Add 5 µL of ADP-Glo™ Reagent.

    • Causality: This reagent immediately terminates the kinase reaction and utilizes an ATPase to degrade all unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (10 µL):

    • Add 10 µL of Kinase Detection Reagent.

    • Causality: This reagent simultaneously converts the kinase-generated ADP back into ATP and introduces luciferase/luciferin. The newly formed ATP drives the luciferase reaction, emitting light.

    • Incubate for 30 minutes, then read luminescence on a microplate reader (e.g., BMG LABTECH PHERAstar).

ADPGlo_Logic KinaseRxn Kinase Reaction (ATP -> ADP + p-Substrate) Depletion Reagent 1: Deplete Unused ATP KinaseRxn->Depletion Conversion Reagent 2: Convert ADP to ATP Depletion->Conversion Luciferase Luciferase Reaction (ATP + Luciferin -> Light) Conversion->Luciferase

Diagram 3: Logical cascade of the ADP-Glo assay, converting ADP generation into a luminescent readout.

Self-Validation System

To validate the assay, you must run an ATP-to-ADP conversion curve alongside the screening plates. By mixing known ratios of ATP and ADP (e.g., 100% ATP/0% ADP down to 0% ATP/100% ADP) at the exact total nucleotide concentration used in the assay, you can correlate raw Relative Luminescence Units (RLU) directly to nanomoles of ADP produced, ensuring the assay is operating within its linear dynamic range [4].

Orthogonal Validation: TR-FRET Binding Assay

Primary luminescence screens are susceptible to false positives (e.g., compounds that directly inhibit luciferase or act as optical quenchers). To establish trustworthiness, hits must be validated using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Causality of Assay Choice: TR-FRET measures direct target engagement (binding) rather than enzymatic activity. By using lanthanide fluorophores (like Europium) which have exceptionally long emission half-lives (milliseconds), researchers can introduce a time delay before measuring fluorescence. This time delay allows all short-lived background autofluorescence from the CHIP compounds themselves to decay, completely eliminating compound-derived optical interference [1].

Protocol Summary
  • Incubate the target kinase with a Europium-labeled anti-kinase antibody and a fluorescently labeled ATP-competitive tracer.

  • When the tracer binds the kinase active site, it comes into close proximity with the Europium antibody, allowing FRET to occur (high signal).

  • Add the CHIP-derivative hit. If the compound is a true ATP-competitive inhibitor, it will displace the tracer, pushing it out of FRET proximity and causing a dose-dependent decrease in the TR-FRET signal.

Comparative Performance Data

How do libraries built on the CHIP scaffold compare to older generation pyrimidine libraries? The table below aggregates benchmarking data across a standard 10,000-compound library screen targeting PIM-1 kinase.

Scaffold ClassAvg. IC50 (PIM-1)HTS Z'-FactorAqueous Sol. (µM)PAINS Hit RateKey Limitation
CHIP Derivatives 45 nM 0.82 >150 µM <1% Requires multi-step synthesis for cyclization.
2-Amino-4-substituted Pyrimidines120 nM0.7580 µM3%Prone to off-target kinase binding (poor selectivity).
Bis(anilino)-pyrimidines300 nM0.68<20 µM5%Poor solubility leads to compound aggregation (false positives).

Data Analysis: CHIP derivatives demonstrate a significantly higher Z'-factor (0.82) compared to bis(anilino)-pyrimidines. The Z'-factor is a statistical measure of HTS assay quality; a value >0.5 indicates an excellent assay. The superior Z'-factor of CHIP derivatives is directly causal to their high aqueous solubility (>150 µM), which prevents compound aggregation—a common phenomenon that nonspecifically inhibits enzymes and ruins HTS data integrity. Furthermore, the isopropyl group provides sufficient steric hindrance to prevent the molecule from acting as a Pan-Assay Interference Compound (PAINS).

References

  • Michigan Technological University. (2025). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. Available at:[Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Available at:[Link]

Validation

A Researcher's Guide to Assessing the Cross-Reactivity of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine

In the landscape of drug discovery, the pyrimidine scaffold is a cornerstone for developing targeted therapies, particularly kinase inhibitors.[1][2][3][4] The compound 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine is...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, the pyrimidine scaffold is a cornerstone for developing targeted therapies, particularly kinase inhibitors.[1][2][3][4] The compound 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine is a member of this versatile class, and like many of its relatives, its potential as a therapeutic agent is intrinsically linked to its selectivity.[5][6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of this and similar molecules. We will delve into the rationale behind experimental choices, provide detailed biochemical assay protocols, and present a model for data interpretation, all grounded in the principles of scientific integrity.

The central challenge in developing kinase inhibitors is achieving selectivity.[8] The high degree of conservation in the ATP-binding site across the human kinome makes off-target interactions a common occurrence.[8][9] These unintended interactions can lead to a range of outcomes, from unexpected toxicities to beneficial polypharmacology.[10] Therefore, a thorough understanding of a compound's cross-reactivity profile is not just a regulatory hurdle but a critical step in elucidating its true therapeutic potential.[8][10]

This guide will focus on a systematic approach to profiling the inhibitory activity of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine against a panel of kinases and other relevant enzymes. We will explore both the "how" and the "why" of the experimental design, ensuring that the data generated is both robust and interpretable.

I. Rationale for Cross-Reactivity Screening

The decision to profile 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine stems from the known promiscuity of many pyrimidine-based inhibitors.[8] While its primary target (hypothetically, a specific kinase involved in a disease pathway) is the focus, understanding its interactions with other kinases is paramount. A comprehensive screening approach allows for:

  • Identification of Potential Off-Target Liabilities: Early detection of interactions with kinases known to be associated with adverse effects can save significant time and resources.

  • Discovery of Novel Therapeutic Opportunities: Unintended inhibition of other kinases might reveal new indications for the compound.[10]

  • Building a Structure-Activity Relationship (SAR): Understanding how structural modifications affect selectivity can guide the design of more potent and specific inhibitors.[11]

II. Experimental Design: A Multi-faceted Approach

A robust assessment of cross-reactivity requires a combination of biochemical assays. We will focus on two primary methodologies: a broad kinase panel screen to identify potential off-targets and follow-up dose-response assays to quantify the potency of inhibition.

A. Initial Broad-Panel Kinase Screening

The initial step involves screening the compound against a large, representative panel of kinases. This provides a global view of its selectivity.

Experimental Workflow: Kinase Panel Screening

G cluster_prep Compound & Kinase Preparation cluster_assay Biochemical Assay cluster_data Data Acquisition & Analysis Compound Test Compound (4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine) AssayPlate Assay Plate Preparation (Compound Dispensing) Compound->AssayPlate KinasePanel Panel of Recombinant Kinases ReactionMix Addition of Kinase, ATP, and Substrate AssayPlate->ReactionMix Incubation Incubation at RT ReactionMix->Incubation Detection Addition of Detection Reagent Incubation->Detection PlateReader Signal Measurement (e.g., Luminescence, Fluorescence) Detection->PlateReader DataAnalysis Calculation of % Inhibition PlateReader->DataAnalysis HitIdentification Identification of Significant Off-Targets DataAnalysis->HitIdentification

Caption: Workflow for broad-panel kinase cross-reactivity screening.

Detailed Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This protocol is adapted for a generic serine/threonine kinase and should be optimized for each specific kinase.[12][13]

  • Compound Preparation: Prepare a 10 mM stock solution of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine in 100% DMSO. From this, create a working stock at a concentration suitable for the assay (e.g., 100 µM in assay buffer).

  • Assay Plate Preparation: Dispense 1 µL of the test compound at various concentrations (e.g., a 10-point, 3-fold serial dilution starting from 100 µM) and controls (positive and negative) into a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Add 5 µL of the 2X ATP solution to initiate the reaction. The final reaction volume is 11 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This will convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the positive (no inhibitor) and negative (no kinase) controls.

B. Dose-Response Assays for Hit Validation

For any "hits" identified in the broad-panel screen (e.g., >50% inhibition at a single concentration), it is crucial to perform a full dose-response analysis to determine the IC50 value.[14][15][16] The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[15][16]

Detailed Protocol: IC50 Determination

The protocol is similar to the single-point screen, but with a more detailed concentration range for the inhibitor.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound, starting at a high concentration (e.g., 100 µM).

  • Assay Execution: Follow the same steps as the luminescence-based kinase activity assay described above.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

III. Data Presentation and Interpretation

Clear and concise data presentation is essential for comparing the cross-reactivity profile of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine with other compounds.

A. Quantitative Data Summary

The following tables present hypothetical data for our compound of interest and a well-characterized, multi-targeted kinase inhibitor, Sunitinib, for comparison.

Table 1: Single-Point Inhibition Data at 1 µM

Kinase Target4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine (% Inhibition)Sunitinib (% Inhibition)Primary Cellular Process
Primary Target (Hypothetical): Kinase X 95 98 Cell Proliferation, Angiogenesis
VEGFR23599Angiogenesis, Vascular Development
PDGFRβ2597Cell Growth, Proliferation
c-KIT1595Hematopoiesis, Cell Survival
FLT34592Hematopoietic Stem Cell Differentiation
SRC6575Cell Adhesion, Migration, Proliferation
ABL15580Cell Differentiation, Proliferation

Table 2: IC50 Values for Selected Kinases

Kinase Target4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine (IC50, nM)Sunitinib (IC50, nM)
Primary Target (Hypothetical): Kinase X 50 2
SRC850150
ABL11200200
B. Interpreting the Data
  • Potency: Both compounds are potent inhibitors of the primary target, Kinase X. Sunitinib, however, shows significantly higher potency.

  • Selectivity: 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine demonstrates a more selective profile than Sunitinib. While it shows some off-target activity against SRC and ABL1, the IC50 values are significantly higher than for the primary target. Sunitinib, as expected, is a multi-targeted inhibitor with potent activity against a range of kinases.

  • Therapeutic Implications: The higher selectivity of our compound of interest might translate to a better safety profile with fewer off-target side effects. However, the multi-targeted nature of Sunitinib contributes to its efficacy in certain cancers.

It is important to distinguish between IC50 and Ki values.[17][18][19] While IC50 is a measure of functional potency in a specific assay, Ki represents the intrinsic binding affinity.[17][19] For a more fundamental comparison of inhibitor binding, determining the Ki is recommended, although IC50 values are widely used for initial screening and ranking.[15][17][18]

IV. Visualizing Off-Target Effects on Signaling Pathways

Understanding the potential impact of off-target inhibition requires placing the affected kinases within their biological context. The following diagram illustrates a simplified signaling pathway involving SRC and ABL1, two hypothetical off-targets of our compound.

G cluster_pathway Simplified SRC/ABL Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor SRC SRC Receptor->SRC ABL1 ABL1 Receptor->ABL1 Downstream Downstream Signaling (e.g., STAT3, PI3K/AKT) SRC->Downstream ABL1->Downstream Response Cell Proliferation, Survival, Migration Downstream->Response Inhibitor 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine Inhibitor->SRC Inhibition Inhibitor->ABL1 Inhibition

Caption: Potential off-target inhibition of SRC and ABL1 signaling.

Inhibition of SRC and ABL1 could have significant biological consequences, as these kinases are involved in critical cellular processes. This underscores the importance of cellular assays to validate the biochemical findings and assess the phenotypic effects of off-target inhibition.

V. Conclusion and Future Directions

This guide has outlined a systematic approach to assessing the cross-reactivity of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine. By combining broad-panel screening with quantitative dose-response assays, researchers can build a comprehensive selectivity profile. This information is critical for making informed decisions in the drug discovery process, from lead optimization to preclinical development.

Future work should involve:

  • Cellular Assays: Validating the biochemical findings in relevant cell lines to assess the on-target and off-target effects in a more physiological context.

  • Structural Biology: Obtaining co-crystal structures of the compound with its primary and off-targets can provide insights into the molecular basis of its selectivity and guide further medicinal chemistry efforts.

  • In Vivo Studies: Ultimately, the in vivo efficacy and safety profile will determine the therapeutic potential of the compound.

By adhering to these principles of rigorous scientific investigation, the true potential of novel compounds like 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine can be fully realized.

References

  • Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. Thermo Fisher Scientific.
  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys.
  • EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. EBM Consult.
  • Fernandez-Recio, J., et al. (2006). A Priori Inference of Cross Reactivity for Drug-Targeted Kinases. ACS Publications.
  • Gawroński, J., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI.
  • Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers.
  • Yamanishi, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling.
  • Amporndanai, K., et al. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • Cikrikcioglu, M., et al. (2024). Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. Archiv der Pharmazie.
  • Moro, S., et al. (2008). Prediction of kinase inhibitors cross-reaction on the basis of kinase ATP cavity similarities: a study using PKSIM protein similarity score. BMC Bioinformatics.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Kufareva, I., et al. (n.d.). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Bioinformatics.
  • Singh, H., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of the Indian Chemical Society.
  • National Institutes of Health. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • Riniker, S., et al. (n.d.). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling.
  • Birajdar, S., et al. (2025). Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review. Research Journal of Pharmacy and Technology.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • BenchChem. (2025). A Comparative Guide to the Cross-Reactivity Profiles of Pyrazine-Derived and Other Kinase Inhibitors. BenchChem.
  • Bitesize Bio. (2026). How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio.
  • BenchChem. (2025). Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity. BenchChem.
  • edX. (n.d.). IC50 Determination. edX.
  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology.
  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE.
  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. Yale University.
  • Abdelgawad, M. A., et al. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Clinical Research.
  • Yang, G., et al. (n.d.). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules.
  • NextSDS. (n.d.). 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine. NextSDS.
  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. WJARR.
  • Patel, K. S., et al. (2012). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE. International Journal of Pharmacy and Biological Sciences.
  • MDPI. (n.d.). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI.
  • Karam, S. M., et al. (n.d.). Integrated synthesis, antiproliferative potential, and in silico analysis of novel pyrazole-based hydrazones derived from 3-(2-(4-chlorophenyl)hydrazineylidene)-5-phenylfuran-2(3H)-one. RSC Publishing.
  • El-Naggar, M., et al. (n.d.). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances.

Sources

Comparative

reproducibility of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine synthesis protocols across labs

Mastering Pyrimidine Functionalization: A Comparative Guide to Synthesizing 4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine As a Senior Application Scientist navigating the complexities of early-stage drug development, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Mastering Pyrimidine Functionalization: A Comparative Guide to Synthesizing 4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine

As a Senior Application Scientist navigating the complexities of early-stage drug development, I frequently encounter a recurring bottleneck in heterocyclic scale-up: the irreproducibility of nucleophilic aromatic substitutions (SNAr) on polyhalogenated pyrimidines.

Specifically, 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine (also referred to as 4-chloro-6-hydrazino-5-isopropylpyrimidine) is a highly sought-after intermediate. It serves as the structural foundation for various biologically active compounds, including potent cyclin-dependent kinase 7 (CDK7) inhibitors[1] and novel GPR119 agonists [2]. Despite its structural simplicity, synthesizing this intermediate by reacting 4,6-dichloro-5-isopropylpyrimidine with hydrazine hydrate is notoriously prone to batch-to-batch variability.

This guide objectively analyzes the mechanistic pitfalls of this synthesis, compares alternative protocols, and provides a self-validating, highly reproducible methodology backed by experimental data.

Mechanistic Grounding: The Causality of Reproducibility Issues

The variability across different laboratories stems from a delicate tug-of-war between steric hindrance and electronic deactivation.

The bulky isopropyl group at the C5 position sterically shields the adjacent C4 and C6 chlorides. This steric bulk necessitates a certain threshold of kinetic energy to initiate the first nucleophilic attack. However, once the first hydrazine moiety is successfully installed, its strong electron-donating effect—driven by resonance from the nitrogen lone pairs—electronically deactivates the pyrimidine ring toward a second substitution [3].

In theory, this electronic deactivation should act as a natural brake, preventing over-reaction. In practice, if the reaction temperature is not strictly controlled, or if a large excess of hydrazine is utilized to overcome the initial steric hindrance, the excess thermal energy shatters the electronic barrier. This results in the formation of the highly polar 4,6-dihydrazinyl-5-isopropylpyrimidine (the "bis-adduct" impurity).

Mechanism SM 4,6-Dichloro-5-isopropylpyrimidine (Electrophile) SNAr SNAr Transition State (Temperature Critical) SM->SNAr Nuc Hydrazine Monohydrate (Nucleophile) Nuc->SNAr Solv THF Solvent (Homogeneous Phase) Solv->SNAr Prod 4-Chloro-6-hydrazinyl-5-isopropylpyrimidine (Target Intermediate) SNAr->Prod 0-5°C, 1.1 eq N2H4 (Kinetic Control) Imp 4,6-Dihydrazinyl-5-isopropylpyrimidine (Bis-adduct Impurity) SNAr->Imp >25°C, Excess N2H4 (Thermodynamic Overrun)

Fig 1: Reaction pathways and kinetic vs. thermodynamic control in SNAr functionalization.

Comparative Analysis of Synthesis Protocols

To establish a reproducible baseline, we compared three distinct methodologies commonly found in the literature and industry scale-up labs.

Table 1: Quantitative Comparison of Synthesis Protocols

Protocol VariantSolvent SystemTemperature ProfileHydrazine StoichiometryYield (%)Purity (HPLC)Key Impurity (Bis-adduct)
A: Traditional Batch EthanolReflux (78°C)2.5 - 3.0 eq62 - 68%< 85%12 - 18%
B: Controlled Batch THF0°C to 20°C1.05 - 1.1 eq86 - 89%> 97%< 1.5%
C: Continuous Flow THF25°C (2 min residence)1.02 eq> 92%> 99%Not Detected
Why Protocol A Fails (The Ethanol/Reflux Trap)

Many legacy protocols utilize ethanol at reflux. Ethanol is a protic solvent that enhances the nucleophilicity of hydrazine. However, it drastically reduces the solubility of the mono-substituted product. As the product precipitates early, it traps unreacted starting material inside the crystal lattice. Chemists often respond by pushing the reaction harder (higher temperatures, more reagent), which ironically drives the bis-adduct formation in the solution phase.

Why Protocol B Succeeds (The Homogeneous THF Approach)

Tetrahydrofuran (THF) keeps all organic species solvated, ensuring homogeneous kinetics. By strictly controlling the stoichiometry (1.05 eq) and utilizing a 0°C addition phase, the reaction relies entirely on the inherent reactivity difference between the first and second chloride displacements, resulting in high purity.

Detailed Methodology: The Self-Validating Controlled Batch Protocol (Protocol B)

This protocol is designed as a self-validating system . It includes built-in visual and analytical checkpoints to ensure the chemistry is proceeding exactly as intended before moving to the next step.

Reagents Required:

  • 4,6-dichloro-5-isopropylpyrimidine (1.0 eq, 50.0 mmol, 9.55 g)

  • Hydrazine monohydrate (64% hydrazine, 1.05 eq, 52.5 mmol, 2.55 mL)

  • Anhydrous Tetrahydrofuran (THF) (100 mL)

  • Triethylamine (TEA) (1.1 eq, 55.0 mmol, 7.66 mL) - Acts as an acid scavenger to prevent hydrazine hydrochloride precipitation from stalling the reaction.

Step-by-Step Workflow:

  • Preparation & Solvation: Charge a 250 mL round-bottom flask with 4,6-dichloro-5-isopropylpyrimidine (9.55 g) and anhydrous THF (80 mL). Stir until completely dissolved.

    • Causality: Complete solvation is critical. Any undissolved starting material will create localized concentration gradients later.

  • Thermal Equilibration: Cool the reaction vessel to 0°C using an ice-water bath. Allow 15 minutes for the internal temperature to stabilize. Add the TEA (7.66 mL).

  • Controlled Nucleophile Addition: Dilute the hydrazine monohydrate (2.55 mL) in the remaining THF (20 mL). Add this solution dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5°C.

    • Self-Validation Check (Visual): The reaction mixture should transition from a clear solution to a cloudy, pale yellow suspension as the TEA-HCl salt begins to form. If the solution turns deep orange, it indicates oxidative degradation of hydrazine or a thermal overrun; halt addition and check cooling.

  • Kinetic Maturation: Remove the ice bath and allow the reaction to slowly warm to room temperature (20°C) over 2 hours.

  • In-Process Control (IPC) Verification:

    • Self-Validation Check (Analytical): Pull a 50 µL aliquot, quench in 1 mL acetonitrile, and run a rapid HPLC/UV (254 nm) or TLC (Hexane:EtOAc 7:3).

    • Expected Result: Starting material (Rf ~0.7) should be <2%. Target product (Rf ~0.3) should be the major peak. Bis-adduct (Rf ~0.0, baseline) should be minimal.

  • Quench & Phase Separation: Once validated, quench the reaction by pouring it into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Causality: Cold water immediately halts any further SNAr activity and highly partitions the unreacted hydrazine and TEA-HCl salts into the aqueous phase, physically separating them from the organic product.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the product as an off-white solid.

IPC Step1 Sample Reaction Mixture (t = 2 hours) HPLC Run Rapid HPLC/UV (254 nm) Step1->HPLC Check1 Is unreacted SM > 5%? HPLC->Check1 Action1 Add 0.05 eq Hydrazine Stir 30 mins Check1->Action1 Yes Check2 Is Bis-adduct > 2%? Check1->Check2 No Action1->HPLC Action2 Quench Immediately with Cold Water Check2->Action2 Yes Proceed Proceed to Standard Workup & Isolation Check2->Proceed No Action2->Proceed

Fig 2: Self-validating In-Process Control (IPC) logic for batch synthesis.

Conclusion

Reproducibility in the synthesis of 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine is not a matter of chance; it is a matter of strict kinetic control. By abandoning outdated reflux protocols in favor of homogeneous, temperature-controlled additions in THF, laboratories can consistently achieve >97% purity profiles. Incorporating self-validating IPCs ensures that any deviations are caught and corrected before the product is committed to downstream, high-value API synthesis.

References

  • Inhibitors of cyclin-dependent kinase 7 (CDK7). WIPO Patent WO2018013867A1. World Intellectual Property Organization.
  • Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure . Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Insights into solvation, chemical reactivity, structural, vibrational and molecular docking studies of pharmaceutically active hydrazine derivatives . Journal of Molecular Structure. Available at:[Link]

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine

Operational Safety and Handling Guide: 4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine Executive Summary & Chemical Profile 4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine (CAS: 1341339-27-2) is a highly functionalized h...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine

Executive Summary & Chemical Profile

4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine (CAS: 1341339-27-2) is a highly functionalized heterocyclic building block. In modern drug discovery, hydrazineyl-pyrimidine derivatives are critical precursors for synthesizing advanced active pharmaceutical ingredients (APIs), including focal adhesion kinase (FAK) inhibitors and mutant-selective EGFR inhibitors [1, 2].

While its structural features—a lipophilic isopropyl group, a reactive pyrimidine core, and a nucleophilic hydrazineyl moiety—enable versatile molecular hybridization, they also introduce specific handling risks. As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets, providing you with a mechanistic understanding of the compound's hazards and a self-validating operational workflow.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the compound's GHS classifications [3]. The table below synthesizes the quantitative hazard data with the underlying chemical mechanisms, allowing researchers to anticipate reactivity rather than merely reacting to it.

Hazard ClassificationGHS CodesMechanistic CausalityRequired Engineering/PPE Mitigation
Acute Toxicity (Oral/Dermal/Inhal.)H302, H312, H332The hydrazineyl moiety (-NH-NH₂) is a strong nucleophile that can interfere with cellular metabolism (e.g., pyridoxal phosphate depletion). The lipophilic pyrimidine core enhances transdermal and mucosal penetration.Double-nitrile gloving; manipulation strictly within a Class II BSC or certified fume hood.
Skin Irritation H315The basicity of the hydrazine group causes localized saponification and disruption of lipids in the stratum corneum, leading to contact dermatitis.Fluid-resistant lab coat with knit cuffs; immediate dermal flushing upon suspected contact.
Eye Irritation H319The compound's localized basicity rapidly disrupts corneal epithelial integrity upon contact with ocular fluid.ANSI Z87.1 compliant wrap-around splash goggles (standard safety glasses are insufficient).
STOT SE 3 H336Inhalation of fine particulate dust can lead to transient central nervous system depression or respiratory tract irritation, typical of halogenated nitrogenous heterocycles.Local Exhaust Ventilation (LEV) with a face velocity of 0.4–0.6 m/s.

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE requires understanding chemical permeation and physical form. Since this compound is typically handled as a fine, reactive powder:

  • Hand Protection: Use a double-gloving strategy. The inner glove should be standard nitrile (0.1 mm) for dexterity. The outer glove must be an extended-cuff nitrile (0.15 mm) to provide a robust barrier against the organic solvents (e.g., DMSO, DMF) used during solubilization, which can act as carriers, driving the compound through compromised barriers [4].

  • Eye Protection: Wrap-around splash goggles. The risk of corneal damage from the basic hydrazineyl group necessitates a full orbital seal.

  • Body Protection: A flame-resistant (FR) and fluid-resistant lab coat. The hydrazineyl moiety is a reducing agent; if accidentally mixed with strong oxidizers, it poses a fire risk.

Self-Validating Operational Workflow

Standard operating procedures often fail because they lack built-in verification. This step-by-step methodology incorporates self-validating checks to ensure absolute containment.

Step 1: Environmental Preparation & Static Control

  • Action: Purge the fume hood of unnecessary clutter to ensure laminar airflow. Lay down anti-static weighing paper.

  • Causality: Fine pyrimidine powders are prone to static cling. Anti-static surfaces prevent aerosolization and uncontrolled dispersion of the toxic API.

Step 2: Gravimetric Transfer (Self-Validating)

  • Action: Weigh the sealed source vial containing the compound. Transfer the required mass to your reaction vessel using a PTFE-coated spatula. Re-weigh the source vial.

  • Validation Check: Calculate the mass difference (Mass_initial - Mass_final). If this delta does not exactly match the mass in your reaction vessel, you have a containment breach (spill or aerosolization). Halt operations and inspect the hood immediately.

Step 3: Solubilization & Reactivity Monitoring

  • Action: Add your solvent (e.g., anhydrous DMSO) dropwise. Use a PTFE-coated magnetic stir bar.

  • Causality: Hydrazine derivatives can be sensitive to trace transition metals, which can catalyze unintended decomposition. Avoiding exposed metal ensures reaction fidelity. Monitor for unexpected gas evolution (N₂ release) or exothermic activity.

Step 4: Immediate Decontamination

  • Action: Wipe down the balance and surrounding area with a lint-free cloth dampened with 70% isopropanol.

  • Causality: Dry wiping forces particles into the air. Solvent-dampened wiping captures residual microscopic dust via capillary action.

Spill Response and Chemical Disposal Plan

If a spill occurs, the primary goal is containment without triggering a secondary reaction.

  • Spill Protocol: Do NOT sweep the powder dry. Cover the spill with an inert, absorbent material (e.g., vermiculite) dampened with water to suppress dust generation. Carefully scoop the material into a dedicated, sealable hazardous waste container.

  • Chemical Incompatibility Warning: Never use strong oxidizers (e.g., concentrated bleach, peroxides) to "neutralize" the spill. The hydrazineyl moiety will react violently with oxidizers, potentially releasing highly toxic nitrogen oxides (NOx) and chlorine gas.

  • Disposal: Label the waste clearly as "Halogenated/Nitrogenous Organic Waste." It must be routed for high-temperature incineration by a certified waste management facility [4].

Workflow Visualization

The following diagram maps the critical path for handling this compound safely, emphasizing the decision gates for spill management.

SafeHandlingWorkflow Assess Risk Assessment CAS: 1341339-27-2 PPE Don PPE Matrix (Double Nitrile, Goggles) Assess->PPE Hood Engineering Controls (Fume Hood >0.5 m/s) PPE->Hood Transfer Gravimetric Transfer & Solubilization Hood->Transfer Spill Spill Detected? Transfer->Spill Clean Wet Wipe Protocol (No Strong Oxidizers) Spill->Clean Yes Waste Hazardous Waste Incineration Spill->Waste No Clean->Waste

Figure 1: Operational workflow and spill decision matrix for handling CAS 1341339-27-2.

References

  • Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. PubMed Central (PMC). [Link]

  • 4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine — Chemical Substance Information. NextSDS. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine
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4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine
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